ZINC BROMIDE
Description
Contextualizing Zinc(II) in Contemporary Chemical Research
The significance of zinc bromide in research is deeply rooted in the fundamental properties of the zinc(II) ion (Zn²⁺). Zinc is an abundant, inexpensive, and relatively low-toxicity metal, making it an attractive option for various chemical applications. researchgate.net In coordination chemistry, the Zn(II) ion is a subject of extensive research due to its critical role in biological systems and its versatility in catalysis and materials science. ajol.info
As a "borderline" Lewis acid, the Zn²⁺ ion can coordinate with a variety of donor atoms, most commonly nitrogen, oxygen, or sulfur residues in molecules. mdpi.com This versatility allows it to be a key component in the active sites of numerous enzymes, where it plays both structural and catalytic roles. researchgate.net For instance, Zn(II) is a crucial cofactor in enzymes like carbonic anhydrases and alcohol dehydrogenases. researchgate.net
In the realm of materials science and synthetic chemistry, the d¹⁰ closed-shell electron configuration of the Zn(II) ion means that it does not undergo d-d electronic transitions. rsc.org This property is advantageous in the development of luminescent materials, as the fluorescence properties of zinc complexes are typically ligand-based, allowing for tunable emissions. rsc.orgmdpi.com The coordination of ligands to the Zn(II) center can lead to either an enhancement or a reduction in fluorescence, a phenomenon explored in the design of chemical sensors. mdpi.com Furthermore, the Lewis acidic nature of Zn(II) compounds, including this compound, is widely exploited in organic synthesis to catalyze a diverse range of reactions. tandfonline.comresearchgate.net Researchers continue to explore Zn(II) complexes for their potential in creating novel catalysts and functional materials. ajol.info
Properties of this compound
The chemical and physical properties of this compound make it a versatile compound in various industrial and laboratory settings.
Physical Properties
This compound is a white, odorless, hygroscopic crystalline powder with a sharp metallic taste. chemicalbook.comnih.gov It is highly soluble in water and also shows good solubility in organic solvents. wikipedia.orgchemiis.com
| Property | Value |
| Appearance | White crystalline powder wikipedia.org |
| Molar Mass | 225.198 g/mol wikipedia.org |
| Density | 4.20 g/cm³ wikipedia.org |
| Melting Point | 394 °C (741 °F; 667 K) wikipedia.org |
| Boiling Point | 697 °C (1,287 °F; 970 K) wikipedia.org |
| Solubility in water | 447 g/100 mL (at 20 °C) chemicalbook.com |
This table is interactive. You can sort and filter the data.
Chemical Properties
This compound acts as a Lewis acid, a characteristic that defines much of its reactivity in organic chemistry. atamanchemicals.com When dissolved in water, it forms an acidic solution with a pH of approximately 4. nih.gov The anhydrous form can be prepared by dehydrating the dihydrate with hot carbon dioxide or through the reaction of zinc metal with bromine. wikipedia.org In its crystalline state, ZnBr₂ has a structure where four tetrahedral zinc centers share three vertices. wikipedia.org
Synthesis of this compound
Several methods are employed for the synthesis of this compound, depending on the desired form (anhydrous or hydrated) and the required purity.
A common laboratory preparation involves the reaction of zinc oxide or zinc metal with hydrobromic acid, which yields the dihydrate form, ZnBr₂·2H₂O. wikipedia.org
Reaction: ZnO + 2HBr + H₂O → ZnBr₂·2H₂O
The anhydrous material can be produced through several routes. One method is the dehydration of the dihydrate using hot carbon dioxide. wikipedia.org Another approach involves the direct reaction of zinc metal with bromine. wikipedia.org This reaction can be managed by dissolving bromine in a reaction solvent, such as an aqueous solution of a metal halide salt, and then bringing it into contact with metallic zinc. google.com To control the reaction, the temperature is typically maintained below 60°C. google.com Sublimation of the solid in a stream of hydrogen bromide gas is another technique to obtain the anhydrous derivative. wikipedia.org
Applications of this compound
The unique properties of this compound have led to its use in a variety of specialized applications, particularly in organic chemistry and energy storage.
Role in Organic Synthesis
In organic chemistry, this compound is widely employed as a Lewis acid catalyst. tandfonline.com Its catalytic activity is utilized in a diverse range of organic reactions, including the synthesis of heterocyclic molecules. tandfonline.comresearchgate.net The low cost, abundance, and low toxicity of zinc make ZnBr₂ an attractive catalyst for sustainable chemical processes. researchgate.net It has been shown to be an effective catalyst for stereospecific and regioselective reactions. atamanchemicals.com For instance, it can be used for the selective removal of certain protecting groups in complex molecule synthesis. commonorganicchemistry.com
Use in Batteries
This compound is a key component in a specific type of rechargeable battery known as the zinc-bromine battery. wikipedia.org In this system, the electrolyte is an aqueous solution of this compound. wikipedia.org During the charging process, zinc metal is deposited on the negative electrode, while bromine is formed at the positive electrode. sandia.gov The reverse process occurs during discharge, generating an electric current. sandia.gov
These batteries, particularly in flow battery configurations, are considered promising for stationary energy storage applications, such as grid support and integration with renewable energy sources. wikipedia.orgsolarkobo.com They offer advantages like the ability for 100% depth of discharge and the use of low-cost, abundant materials. wikipedia.orgonetetra.com The high density of the this compound solution is also a key feature in these systems. sandia.gov Research continues to improve the performance and efficiency of zinc-bromine batteries, including the development of ultra-pure this compound to enhance battery life and capacity. onetetra.com Recent studies have also explored zinc-bromine microbatteries that can operate at very low temperatures. acs.org
Structure
2D Structure
Properties
Molecular Formula |
Br2Zn |
|---|---|
Molecular Weight |
225.2 g/mol |
IUPAC Name |
dibromozinc |
InChI |
InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 |
InChI Key |
VNDYJBBGRKZCSX-UHFFFAOYSA-L |
Canonical SMILES |
[Zn](Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Zinc Bromide Compounds
Solution-Based Synthesis of Zinc(II) Bromide Complexes
Solution-based methods offer a versatile and controllable route to a diverse range of zinc(II) bromide complexes. The final coordination architecture is largely influenced by the choice of ligands and reaction conditions.
Preparation with Diverse Ligand Systems (e.g., thiosemicarbazone, phosphine (B1218219), amide)
The coordination chemistry of zinc(II) bromide is extensively developed, with a multitude of ligand systems available to tailor the resulting complex's properties.
Thiosemicarbazone Ligands: These ligands, featuring nitrogen and sulfur donor atoms, readily form complexes with zinc(II) bromide. For example, reacting zinc(II) bromide with thiosemicarbazone ligands can yield mononuclear, four-coordinated complexes with a distorted tetrahedral geometry. chemmethod.comchemmethod.com In some instances, the thiosemicarbazone acts as a bidentate ligand, coordinating through both sulfur and nitrogen atoms. chemmethod.comchemmethod.com In others, it may coordinate as a monodentate ligand solely through the sulfur atom. chemmethod.comchemmethod.com Specific examples include complexes with 3-thiophene aldehyde thiosemicarbazone and isatin-3-thiosemicarbazone. nih.govresearchgate.net The synthesis of binuclear and tetranuclear zinc(II) complexes with thiosemicarbazone ligands has also been reported. rsc.org
Phosphine Ligands: Phosphine ligands are also utilized in the synthesis of zinc(II) bromide complexes. For instance, the reaction of zinc bromide with triphenylphosphine (B44618) can produce complexes like ZnBr2(PPh3)2. researchgate.net The nature of the phosphine ligand can influence the catalytic activity of the resulting complex. researchgate.net The use of specific phosphine ligands, such as 1,2-bis(di-i-propylphosphino)methane, can lead to the formation of dinuclear zinc complexes. chem-soc.si A series of diarylamido phosphine ligands have also been employed to explore the coordination chemistry of zinc. rsc.org
Amide Ligands: Amide-containing ligands form stable complexes with zinc(II) bromide. The reaction of zinc(II) chloride with second-generation sirtinol (B612090) analogues containing an amide group results in dimeric zinc complexes. acs.org Tripodal N7 ligands with amide nitrogen donors have been used to synthesize zinc(II) complexes, including a dinuclear complex. rsc.org Additionally, mononuclear zinc(II) complexes with an N-(2-propanamide)-2-picolylamine ligand have been prepared. inorgchemres.org
Targeted Synthesis of Specific Coordination Architectures
The rational design of ligands enables the construction of zinc(II) bromide complexes with specific and predictable geometries and structures.
Due to its flexible coordination environment, zinc(II) can adopt various coordination numbers, typically 4, 5, and 6, allowing for the formation of diverse architectures such as linear chains, zigzag chains, and more complex networks. mdpi.comencyclopedia.pub The synthesis of a one-dimensional coordination polymer featuring a unique Zn2Se2 ring system has been achieved through the reaction of this compound with a bis-benzimidazole selone ligand. scispace.com The interaction of zinc(II) bromide with thiophene-derived Schiff base ligands can also result in the formation of new complexes. acs.org Furthermore, reacting this compound with cytosine has led to the synthesis of a crystalline complex, dibromo-bis(cytosine)zinc(II), with a distorted tetrahedral geometry. researchgate.net
Solid-State and Ionothermal Synthetic Approaches
Solid-state and ionothermal methods provide alternative routes to novel materials containing this compound, particularly porous organic polymers and hybrid materials.
Molten Salt Synthesis of Porous Organic Materials
Molten this compound serves as an effective medium for the ionothermal synthesis of microporous polymers. rsc.org This method has been shown to be superior to using zinc chloride for the cyclotrimerization of various acetyl-aromatic and dicyanobenzene monomers to produce porous organic polymers. rsc.org The process typically involves heating the monomer with molten ZnBr2 at high temperatures (e.g., 400 °C), followed by a washing procedure to remove the salt and yield the porous material. rsc.org Molten salt mixtures, such as LiCl-ZnCl2, have also been employed as templates for the synthesis of hierarchical porous nitrogen-containing activated carbons from chitosan. acs.org This approach, often referred to as salt-templating, can produce highly porous carbons. csic.es The use of molten salt activation is a recognized method for creating porous carbon nanostructures. researchgate.net
| Precursor | Molten Salt System | Synthesis Temperature | Resulting Material |
| 1,4-diacetylbenzene (DAB) | ZnBr2 | 400 °C | Porous organic polymer |
| Chitosan | LiCl-ZnCl2 | 800-1200 °C | Hierarchical porous nitrogen-containing activated carbon |
| Glucose | LiCl/KCl with oxysalts | N/A | Nanoporous carbon structures and carbon sheets |
Solvothermal Preparation of Hybrid Metal Halides
Solvothermal synthesis, which involves heating reactants in a solvent under pressure, is a valuable technique for crystallizing hybrid organic-inorganic metal halides.
This method has been used to prepare a zero-dimensional (0D) hybrid this compound, [N-EPD]2ZnBr4 (where N-EPD = N-ethylpyridinium), which exhibits broadband yellow light emission. rsc.org The synthesis involves a conventional solvothermal reaction. rsc.org Similarly, a facile solvothermal method has been reported for the synthesis of metal halides like Cs2ZnX4 (X = Cl, Br). researchgate.net Another 0D organic-inorganic hybrid this compound, (TDMP)ZnBr4, was prepared by combining this compound with the protonated organic molecule trans-2,5-dimethylpiperazine. nih.gov The synthesis of hybrid inorganic-organic complexes of zinc with a cationic phenanthro-diimine ligand has also been achieved. acs.org
Polymer Composite Fabrication (e.g., ZnBr2/PVA)
This compound can be integrated into polymer matrices to create composite materials with tailored properties.
A common method for this is solution casting, where a solution of the polymer and this compound are mixed and then dried to form a film. worldscientific.comworldscientific.com For example, ZnBr2/poly(vinyl alcohol) (PVA) composite films have been prepared by dissolving both components in water, stirring, and then casting the solution to form free-standing films. worldscientific.comworldscientific.comresearchgate.net Characterization of these films has shown that the incorporation of ZnBr2 alters the dielectric properties of the PVA matrix. worldscientific.comworldscientific.com The interaction between ZnBr2 and the PVA matrix has been confirmed by techniques such as FTIR spectroscopy. researchgate.netresearchgate.net The preparation of PVA nanocomposites with other fillers is also a well-established technique. ekb.eg
| Polymer Matrix | Additive | Fabrication Method | Observed Property Change |
| Poly(vinyl alcohol) (PVA) | This compound (ZnBr2) | Solution Casting | Altered dielectric properties, interaction confirmed by FTIR |
Elucidation of Zinc Bromide Coordination Chemistry and Structural Dynamics
Structural Characterization of Zinc(II) Bromide Complexes
The structural landscape of zinc(II) bromide is rich and varied, encompassing simple mononuclear entities, extended polynuclear chains, and complex coordination polymers. The coordination geometry around the zinc(II) ion is predominantly tetrahedral, though often with significant distortion. These structures are further stabilized and organized in the solid state by a network of weaker supramolecular interactions.
Crystallographic studies have been instrumental in revealing the diverse architectures of zinc(II) bromide complexes. Mononuclear species are typically formed with ligands that saturate the coordination sphere of a single zinc ion. For instance, complexes with N-donor ligands like isoquinoline (B145761) N-oxide, [ZnBr₂(C₉H₇NO)₂], and 2-amino-1,3,4-thiadiazole, [ZnBr₂(C₂H₃N₃S)₂], feature a single four-coordinate zinc center. iucr.orgbuxdu.uz Similarly, mononuclear complexes with thiosemicarbazone and triphenylphosphine (B44618) ligands, such as [Zn(tsc)₂]Br₂ and Zn(PPh₃)₂Br₂, have been structurally characterized, showcasing discrete molecular units. chemmethod.com
Polynuclear structures arise when bromide ions or organic ligands bridge multiple zinc centers. This bridging can lead to the formation of one-dimensional (1D) chains or more complex frameworks. For example, a polynuclear zinc complex, [Zn₂Br₂(L¹)₂] (where L¹ is a Schiff base ligand), features a structure with two distinct zinc centers, one in a distorted square pyramidal and the other in a distorted trigonal bipyramidal geometry. researchgate.net The formation of coordination polymers represents a further extension of this principle, where repeating coordination units build up 1D, 2D, or 3D networks. nih.govencyclopedia.pub The reaction of zinc bromide with specific organic ligands can yield these extended structures, where the connectivity and dimensionality are dictated by the nature of the ligand and the bridging mode of the bromide ions. rsc.orgacs.org
The preferred coordination geometry for the zinc(II) ion in these bromide complexes is tetrahedral (four-coordinate). However, perfect tetrahedral symmetry (with bond angles of 109.5°) is rare. In most crystallographically characterized structures, the geometry is described as distorted tetrahedral. iucr.orgchemmethod.comiucr.orgnih.govnih.govmdpi.com
This distortion arises from several factors. The steric bulk of the coordinated ligands can force bond angles to deviate from the ideal values. For example, in complexes with sterically hindered bipyridine ligands like 6-methyl-2,2'-bipyridine, the N-Zn-N "bite angle" is significantly smaller than 109.5°, causing a corresponding increase in the Br-Zn-Br angle to accommodate the ligands. iucr.orgnih.gov In the complex [ZnBr₂(C₁₁H₁₀N₂)₂], the Zn(II) atom is four-coordinated in a distorted tetrahedral configuration by two nitrogen atoms from a 6-methyl-2,2′-bipyridine ligand and two terminal bromine atoms. iucr.org
The electronic properties of the ligands also play a role. In [ZnBr₂(C₉H₇NO)₂], the Br—Zn—Br bond angle is more open at 119.21 (5)° compared to the O—Zn—O bond angle of 101.6 (3)°. iucr.org This type of angular distortion is a common feature in pseudo-tetrahedral ZnX₂L₂ complexes. iucr.org In some cases, the coordination number can expand to five, resulting in a distorted trigonal-bipyramidal geometry, as seen in the complex with 2,2'-bipyridine (B1663995) and dimethyl sulfoxide (B87167), [ZnBr₂(C₁₀H₈N₂)(C₂H₆OS)]. nih.govresearchgate.net
| Complex | Br-Zn-Br Angle (°) | N-Zn-N or O-Zn-O Angle (°) | Reference |
|---|---|---|---|
| [ZnBr₂(C₉H₇NO)₂] | 119.21 | 101.6 | iucr.org |
| [ZnBr₂(C₁₂H₁₂N₂)₂] (6,6'-dimethyl-2,2'-bipyridine) | Not specified | Not specified, but described as distorted tetrahedral | nih.gov |
| [ZnBr₂(C₁₄H₁₂N₂O₄)] (dimethyl 2,2′-bipyridine-4,5-dicarboxylate) | Not specified | ~80 (bipyridine bite angle) | mdpi.com |
| [ZnBr₂(C₂H₃N₃S)₂] (2-amino-1,3,4-thiadiazole) | ~114 | ~114 | buxdu.uz |
Beyond the primary coordination bonds, weaker supramolecular interactions are critical in dictating the final three-dimensional arrangement of this compound complexes in the crystal lattice. Hydrogen bonds are a prominent feature, especially in complexes containing ligands with N-H or O-H groups. doi.org For example, in the crystal structure of bis(2-amino-1,3,4-thiadiazole-N)-dibromo zinc(II), molecules are interlinked through a variety of N–H···N and N–H···Br hydrogen bonds. buxdu.uz These interactions link the individual complex molecules into larger assemblies.
Other weak interactions, such as C-H···Br and C-H···O hydrogen bonds, and even Br···S or Br···O contacts, further guide the assembly of molecules in the solid state. buxdu.uziucr.orgnih.govdoi.orgresearchgate.net The interplay of these varied interactions—from strong coordination bonds to weak hydrogen bonds and π-stacking—results in the highly ordered and complex crystalline architectures observed for this compound compounds. nih.govdoi.org
Distorted Tetrahedral Geometries in Zn(II) Coordination
Solution-Phase Speciation and Equilibrium Studies
The behavior of this compound in solution is characterized by a series of complex equilibria, where the zinc ion exists as a distribution of different species. The nature and concentration of these species depend heavily on the solvent (aqueous or non-aqueous), the total zinc and bromide concentrations, and physical conditions like temperature and pressure.
In aqueous solutions, this compound dissociates to form a variety of bromido-zinc(II) complexes. Raman spectroscopy and X-ray scattering have been powerful tools for identifying these species. usgs.govoptica.orgresearchgate.net The primary species observed are the hydrated zinc ion [Zn(H₂O)₆]²⁺ and a series of stepwise bromide complexes: [ZnBr(H₂O)ₓ]⁺, ZnBr₂(aq), [ZnBr₃]⁻, and [ZnBr₄]²⁻. usgs.govosti.govscience.gov
The relative concentration of each species is a function of the bromide-to-zinc molar ratio ([Br⁻]/[Zn²⁺]). usgs.govscience.gov
In dilute solutions or at low bromide concentrations, lower-order complexes like [ZnBr]⁺ and neutral ZnBr₂ are more prevalent. usgs.gov
As the concentration of bromide increases, the equilibrium shifts towards the formation of higher-order, anionic complexes. osti.gov
In solutions with high zinc concentrations (e.g., 1 M) and a high bromide/zinc molar ratio, the tetrahedral tetrabromozincate(II) anion, [ZnBr₄]²⁻, becomes the predominant species. usgs.govscience.gov
Temperature also significantly influences the speciation. Increasing the temperature generally favors the formation of complexes with fewer halide ligands and a lower charge. usgs.govoptica.org
| Species | Formula | Coordination (Typical) | Conditions for Predominance |
|---|---|---|---|
| Monobromo Complex | [ZnBr(H₂O)ₓ]⁺ | Octahedral/Tetrahedral | Low [Br⁻]/[Zn²⁺] ratio |
| Dibromo Complex | ZnBr₂(aq) | Tetrahedral | Intermediate [Br⁻]/[Zn²⁺] ratio |
| Tribromo Complex | [ZnBr₃]⁻ | Tetrahedral | High [Br⁻]/[Zn²⁺] ratio |
| Tetrabromo Complex | [ZnBr₄]²⁻ | Tetrahedral | Very high [Br⁻]/[Zn²⁺] ratio |
In non-aqueous aprotic solvents like dimethyl sulfoxide (DMSO), the coordination chemistry of this compound also involves stepwise complex formation. cdnsciencepub.com DMSO is a stronger solvating agent for Zn(II) than water, which influences the thermodynamics of complex formation. cdnsciencepub.comdtic.mil
Raman spectroscopic studies in DMSO have identified equilibria among the solvated Zn²⁺ ion and the four successive complexes: [ZnBr]⁺, ZnBr₂, [ZnBr₃]⁻, and [ZnBr₄]²⁻. cdnsciencepub.comdtic.mil Initially, the Zn²⁺ ion is octahedrally solvated by DMSO molecules. As bromide is added, the DMSO molecules are sequentially replaced by bromide ions. cdnsciencepub.com It is suggested that the coordination geometry changes from octahedral for the solvated Zn²⁺ ion to tetrahedral for the complexes containing two or more bromide ions ([ZnBr₂], [ZnBr₃]⁻, and [ZnBr₄]²⁻). cdnsciencepub.comdtic.mil There is evidence that even the [ZnBr]⁺ species may adopt a tetrahedral geometry in DMSO, unlike in some aqueous media. cdnsciencepub.com
The stepwise formation constants for these equilibria have been estimated using techniques like factor analysis of the Raman spectra. cdnsciencepub.com These studies show that in the R range (total bromide to total zinc ratio) of 2.4 to 3.2, the main equilibrium is between ZnBr₂ and [ZnBr₃]⁻. The [ZnBr₄]²⁻ species becomes significant at higher bromide concentrations. cdnsciencepub.com
Influence of Supporting Electrolytes on Zinc(II) Half-Cell Chemistry
Research has shown that various salts, including chlorides and sulfates, can be used as supporting electrolytes. researchgate.netresearchgate.net For instance, chlorine-based salts like potassium chloride (KCl) and ammonium (B1175870) chloride (NH₄Cl) are known to affect the deposition and crystallinity of zinc on the negative electrode. researchgate.net They enhance the solution's conductivity and reduce resistance, which can improve the energy efficiency of the battery. researchgate.net
A comparative study investigated the effects of several sodium salts (NaBr, Na₂SO₄, NaH₂PO₄, and NaNO₃) against the conventionally used NaCl in a zinc half-cell. researchgate.net The findings from cyclic voltammetry and Tafel analysis indicated improved electrochemical performance with electrolytes containing NaBr, Na₂SO₄, and NaH₂PO₄. researchgate.net Electrochemical Impedance Spectroscopy (EIS) revealed that this improvement was due to a reduction in both charge-transfer resistance and diffusion limitations. researchgate.net
The nature of the supporting electrolyte also directly influences the physical characteristics of the zinc deposit. researchgate.net Analysis through Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) has demonstrated that the type of supporting electrolyte alters the crystallinity of the zinc. researchgate.net The generation of smaller zinc crystals was correlated with good half-cell performance. researchgate.net Interestingly, the well-performing Na₂SO₄ supporting electrolyte led to the formation of mossy zinc deposits, challenging the common assumption that such morphologies are inherently linked to poor performance. researchgate.net In some cases, the use of certain supporting electrolytes, like ammonium salts, can hinder reactions by forming unreactive organozinc intermediates during catalytic processes. acs.org Conversely, using sodium iodide (NaI) as the supporting electrolyte allows the desired reactions to proceed efficiently. acs.org
The table below summarizes the observed effects of different supporting electrolytes on the zinc half-cell.
Table 1: Effect of Various Supporting Electrolytes on Zinc Half-Cell Performance
| Supporting Electrolyte | Key Observations | Electrochemical Performance | Zinc Deposit Morphology | Reference |
|---|---|---|---|---|
| Sodium Chloride (NaCl) | Conventionally used electrolyte, serves as a baseline for comparison. | Standard performance. | Varies. | researchgate.net |
| Sodium Bromide (NaBr) | Showed improved electrochemical performance compared to NaCl. | Lower charge-transfer resistance and diffusion limitation. | Influences crystallinity. | researchgate.net |
| Sodium Sulfate (Na₂SO₄) | Demonstrated improved electrochemical performance. | Lower charge-transfer resistance and diffusion limitation. | Produced mossy deposits, yet performance was good. | researchgate.net |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Resulted in improved electrochemical performance. | Lower charge-transfer resistance and diffusion limitation. | Alters zinc crystallinity. | researchgate.net |
| Sodium Nitrate (NaNO₃) | Did not show the same level of improvement as other tested salts. | Higher resistance compared to Br⁻, SO₄²⁻, and H₂PO₄⁻ containing electrolytes. | N/A | researchgate.net |
| Potassium Chloride (KCl) | Enhances solution conductivity and reduces resistance. | Improves energy efficiency. | Affects deposition and crystallinity. | researchgate.net |
Ligand-Field Effects and Electronic Structure
The electronic structure of this compound is fundamentally dictated by the electron configuration of the zinc(II) ion. Zinc(II) possesses a completely filled d-shell, with an electron configuration of [Ar]3d¹⁰. wikipedia.orgnih.gov A direct consequence of this d¹⁰ configuration is the absence of ligand field stabilization energy (LFSE). nih.gov In transition metals with partially filled d-orbitals, LFSE plays a crucial role in determining the coordination geometry by stabilizing certain arrangements over others. libretexts.org For Zn(II), however, the energetic splitting of the d-orbitals by ligand fields does not confer any particular geometric preference. wikipedia.orgnih.gov
Therefore, the coordination number and geometry of zinc(II) complexes, including those with bromide ligands, are determined primarily by electrostatic and steric interactions between the central zinc ion and the surrounding ligands. wikipedia.org Zinc is highly flexible in its coordination and can readily form tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral complexes. ingentaconnect.com In the solid state, anhydrous this compound (ZnBr₂) features a tetrahedral coordination where each zinc atom is surrounded by four bromine atoms. ingentaconnect.com In solution, various bromozincate species can exist, such as [ZnBr]⁺, ZnBr₂, [ZnBr₃]⁻, and the tetrahedral [ZnBr₄]²⁻, depending on the concentration and the medium. cdnsciencepub.comusgs.gov
Computational studies, particularly using Density Functional Theory (DFT), provide deeper insights into the electronic properties of this compound and its complexes. researchgate.netbuxdu.uz These studies can model the molecular orbitals, charge distribution, and reactivity descriptors. For instance, in the complex bis(2-amino-1,3,4-thiadiazole-N)-dibromo zinc(II), [ZnBr₂L₂], DFT calculations show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the molecule, and reveal a strong electrophilic nature. buxdu.uz The molecular electrostatic potential (MEP) map for such complexes identifies the most electron-rich centers, typically on the bromide anions, and the most electron-deficient sites. buxdu.uz
The bonding in zinc complexes is characterized by interactions between the metal's vacant s and p orbitals and the ligand donor orbitals. Although the 3d orbitals are filled, they can still participate in bonding to some extent. wikipedia.org In the [ZnBr₂L₂] complex, the Zn-Br bond lengths are significantly longer than the Zn-N bonds, reflecting the different nature of the interactions. buxdu.uz Spectroscopic techniques, such as Raman spectroscopy, are instrumental in identifying the vibrational modes of Zn-Br bonds, which helps in characterizing the different bromozincate species present in a system. cdnsciencepub.comdtic.mil
Table 2: Selected Computational Data for a this compound Complex, [ZnBr₂(C₂H₃N₃S)₂]
| Parameter | Value / Description | Method | Reference |
|---|---|---|---|
| Coordination Geometry | Distorted tetrahedral | Single Crystal X-ray Diffraction | buxdu.uz |
| Zn-Br Bond Length | ~2.4 Å | Single Crystal X-ray Diffraction | buxdu.uz |
| Zn-N Bond Length | ~2.01 - 2.04 Å | Single Crystal X-ray Diffraction | buxdu.uz |
| Br-Zn-Br Bond Angle | ~114° | Single Crystal X-ray Diffraction | buxdu.uz |
| Electronic Properties | Strong electrophilic nature | DFT/B3LYP/6-31++G(d,p) | buxdu.uz |
| Electron-Rich Center | Located on the bromide anions | Molecular Electrostatic Potential (MEP) | buxdu.uz |
| Electron-Deficient Center | Located on NH₂ hydrogen atoms | Molecular Electrostatic Potential (MEP) | buxdu.uz |
Advanced Spectroscopic and Electrochemical Characterization of Zinc Bromide Systems
Vibrational Spectroscopy for Structural and Interaction Analysis (e.g., Raman, IR)
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for probing the molecular structure and interactions within zinc bromide systems. These techniques provide insights into the formation of complex ions, solvation effects, and the local environment of the constituent species.
In dimethylsulfoxide (DMSO) solutions, Raman spectroscopy has been instrumental in investigating the stepwise formation of this compound complexes. cdnsciencepub.comcdnsciencepub.com Studies have suggested the presence of four distinct this compound complexes: ZnBr⁺, ZnBr₂, ZnBr₃⁻, and ZnBr₄²⁻. cdnsciencepub.comcdnsciencepub.comdtic.mil The analysis of Raman spectra, coupled with factor analysis, has enabled the estimation of the formation constants for each of these species. cdnsciencepub.comcdnsciencepub.com Notably, the Raman spectra of these complexes reveal information about their geometry, with evidence suggesting that the complex with two or more bromide ions, and potentially even ZnBr⁺, adopts a tetrahedral coordination. cdnsciencepub.comdtic.mil This is in contrast to the solvated Zn²⁺ ion, which is believed to be octahedral. cdnsciencepub.comdtic.mil
The interaction between the zinc cation and DMSO solvent molecules is also observable in the Raman spectra. A shift in the S=O stretching vibration of DMSO to a lower wavenumber indicates coordination of the DMSO molecule to the zinc ion through the oxygen atom. cdnsciencepub.comdtic.mil As the bromide to zinc ratio increases, the intensity of this shifted peak decreases, reflecting the displacement of solvent molecules by bromide ions in the coordination sphere of the zinc. cdnsciencepub.comdtic.mil
Raman spectroscopy has also been applied to study aqueous zinc(II) bromide solutions at elevated temperatures and pressures, up to 500 °C and 900 MPa. usgs.gov These studies have confirmed that the tetrabromo zinc(II) complex, ZnBr₄²⁻, is the predominant species in solutions with high zinc and bromide concentrations. usgs.gov However, with increasing temperature in more dilute solutions or those with lower bromide-to-zinc ratios, species with fewer halide ligands become more favorable. usgs.gov
In the context of zinc-bromine flow batteries, in-situ Raman spectroscopy has been employed to monitor the concentration of this compound in the electrolyte, which is crucial for estimating the state-of-charge (SoC) of the battery. echemmat.com A linear relationship has been observed between the intensity of a Raman peak at approximately 198 cm⁻¹ and the concentration of ZnBr₂. echemmat.com
Infrared (IR) spectroscopy complements Raman studies by providing information on the vibrational modes of molecules. For instance, in complexes of this compound with m-methylaniline, IR and Raman spectra suggest a tetrahedral environment around the Zn(II) ion. nih.gov Similarly, for zinc(II) halide complexes with 4-acetylpyridine, both FT-IR and FT-Raman spectroscopy have been used to analyze the coordination effects on the internal modes of the ligand. scispace.com
Table 1: Raman Spectral Data for this compound Species
| Species | Raman Peak Position (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ZnBr₂ in various concentrations | 198 | Zn-Br stretch | echemmat.com |
| ZnBr⁺ in DMSO | ~185 | Zn-Br stretch | cdnsciencepub.comdtic.mil |
| ZnBr₂ in DMSO | ~170 | Zn-Br stretch | cdnsciencepub.comdtic.mil |
| ZnBr₃⁻ in DMSO | ~155 | Zn-Br stretch | cdnsciencepub.comdtic.mil |
| ZnBr₄²⁻ in DMSO | ~140 | Zn-Br stretch | cdnsciencepub.comdtic.mil |
| Solvated Zn²⁺ in DMSO | 1017 | Shifted S=O stretch of DMSO | cdnsciencepub.comdtic.mil |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for characterizing this compound systems, offering detailed information about the chemical environment of specific nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to study the structure of organic ligands complexed with this compound and the interactions within these complexes.
For instance, in the study of a tetrapropylammonium (B79313) tetrabromozincate(II) complex, ¹H and ¹³C NMR were used to confirm the presence of the n-propyl group within the compound. ajol.info The ¹H NMR spectrum revealed distinct signals for the methyl and methylene (B1212753) protons of the n-propyl group. ajol.info The chemical shifts of the methylene groups attached to the nitrogen atom were observed at higher δ values, which is attributed to the deshielding effect caused by the positive charge on the nitrogen in the tetrapropylammonium cation. ajol.info
In the context of ionothermal synthesis of microporous polymers using this compound as a mediator, solid-state NMR (SSNMR) has been crucial for confirming the structure of the resulting polymers. rsc.org Both ¹H and ¹³C cross-polarization magic angle spinning (CP/MAS) SSNMR experiments have been performed to verify the formation of highly conjugated and microporous materials. rsc.orgrsc.org These techniques provide evidence for the successful cyclotrimerization of monomer units in the molten this compound medium. rsc.org
NMR has also been used to investigate the formation of this compound complexes in solution. dtic.mil While Raman spectroscopy provides information on the vibrational modes of the entire complex, NMR can probe the local environment of specific atoms within the ligands or the counterions, offering complementary structural insights. dtic.mil For example, in studies of this compound complexes with various ligands in solution, changes in the NMR chemical shifts of the ligand protons or carbons upon coordination to the zinc ion can provide information about the binding sites and the nature of the metal-ligand interaction.
Electronic Spectroscopy and Photophysical Investigations
Electronic spectroscopy, which includes UV-Vis absorption and fluorescence spectroscopy, provides valuable information on the electronic structure and photophysical properties of this compound and its complexes. These techniques are particularly useful for studying charge transfer processes, emission mechanisms, and photo-induced phenomena.
UV-Vis Absorption and Fluorescence Studies
UV-Vis absorption spectroscopy is widely used to study the electronic transitions in this compound complexes. In many cases, the absorption bands observed are attributed to ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions. nih.gov For example, the UV-Vis spectra of zinc(II) complexes with Schiff base ligands show absorption bands that can be influenced by the surrounding environment, such as in the presence of micelles. researchgate.net The stability of these complexes under physiological conditions has also been monitored using UV-Vis spectroscopy, where the absence of significant changes in the spectra over time indicates the stability of the complexes. nih.gov
Fluorescence spectroscopy is a highly sensitive technique for studying the emission properties of this compound complexes. Many zinc(II) complexes exhibit fluorescence, and the emission characteristics can be tuned by modifying the ligands or the coordination environment. mdpi.commdpi.com For instance, zinc(II) complexes with ligands derived from 4-phenyl-1-octyl-1H-imidazole fused with aryl-9H-carbazole and triarylamine donor units exhibit violet to cyan luminescence in the solid state. mdpi.com The emission is often attributed to intraligand charge transfer (ILCT) transitions. mdpi.com
The interaction of this compound complexes with biomolecules like bovine serum albumin (BSA) has been studied using fluorescence quenching analysis. nih.gov The quenching of the intrinsic fluorescence of BSA upon binding of the complex can provide information about the binding mechanism and affinity. nih.gov
Photoluminescence Quantum Yield and Emission Mechanisms (e.g., self-trapping excitons)
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. In the field of materials science, significant efforts have been made to enhance the PLQY of materials containing this compound. For example, doping a non-emissive organic-inorganic hybrid zero-dimensional this compound, (TDMP)ZnBr₄, with Mn²⁺ ions can induce bright green emission with a PLQY of up to 91.2%. mdpi.comnih.gov This emission is attributed to the ⁴T₁ → ⁶A₁ optical transition of the Mn²⁺ ions within the host lattice. mdpi.comnih.gov The unique zero-dimensional structure of the host material is believed to contribute to the high PLQY by generating highly localized excitons. mdpi.comnih.gov
Surface passivation is another strategy to improve the PLQY. In CsPbBr₃ quantum dots, the incorporation of ZnBr₂ has been shown to passivate surface defects, leading to a significant increase in the PLQY from 53.6% to 96.4% for cyan-emitting quantum dots. rsc.org Similarly, Zn-doping in CsPbCl₃ perovskite nanocrystals has substantially improved the PLQY to over 85%. researchgate.net
The emission mechanism in some zinc-based materials can involve self-trapped excitons (STEs). While not explicitly detailed for pure this compound in the provided context, the concept of highly localized excitons in the Mn²⁺-doped (TDMP)ZnBr₄ system shares similarities with the STE phenomenon, where strong electron-phonon coupling leads to the localization of excitons.
Photochromic and Photoreactive Properties of Complexes
Certain this compound complexes exhibit interesting photochromic and photoreactive properties, meaning their color and other properties can be changed by light. For example, two tripyridyl-triazine-based this compound complexes, [ZnBr₂(2-TPT)] and [ZnBr₂(2-TPT)]·C₆H₅CH₂OH, display lattice solvent-controlled photochromism in the crystalline state. researchgate.netrsc.orgrsc.org These complexes are sensitive to sunlight, ultraviolet light, and X-ray irradiation, showing distinct color changes. researchgate.netrsc.orgrsc.org The photochromic mechanism is attributed to photoinduced intermolecular electron transfer (PIET). researchgate.netrsc.orgrsc.org The presence or absence of lattice solvent molecules can tune these photochromic and photoluminescence properties. rsc.orgrsc.org
The photoreactivity of these complexes can also be observed in solution, where the photochromic behavior can be induced by the solvent itself. rsc.org This solvent-induced photochromism is also explained by the PIET mechanism, where electron-rich solvent molecules can act as electron donors. rsc.org
Electrochemical Methods for Interfacial and Solution Behavior
Electrochemical methods are essential for understanding the redox behavior, interfacial properties, and performance of this compound in applications such as zinc-bromine flow batteries. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are two of the most commonly used techniques.
Cyclic voltammetry provides information about the electrochemical reactions occurring at the electrode surface. In the context of zinc-bromine systems, CV is used to study the deposition and stripping of zinc, as well as the redox reactions of the bromine/bromide couple. rsc.orgmdpi.com The shape of the cyclic voltammogram, including the peak potentials and currents, can reveal information about the kinetics and reversibility of these reactions. mdpi.com For instance, the addition of various bromide salts or complexing agents to the electrolyte can significantly alter the zinc redox behavior, as seen by changes in the CV curves. rsc.orgmdpi.com
Electrochemical impedance spectroscopy is a powerful technique for probing the various resistive and capacitive elements within an electrochemical cell. princeton.edu By applying a small AC perturbation and measuring the response, an impedance spectrum (often represented as a Nyquist plot) is generated. This spectrum can be modeled with an equivalent circuit to determine parameters such as the charge-transfer resistance, the solution resistance, and the diffusion impedance. princeton.eduresearchgate.net In zinc-bromine flow batteries, EIS is used to investigate the sources of voltage loss and to understand the influence of different electrolytes or additives on the battery's performance. princeton.eduresearchgate.netmdpi.com For example, EIS has shown that the addition of certain supporting electrolytes can lower the charge-transfer resistance and diffusion limitation, leading to improved battery performance. researchgate.net The technique can also be used to study the properties of the passive film that forms on the zinc electrode. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | ZnBr₂ |
| Dimethylsulfoxide | DMSO |
| m-Methylaniline | mMA |
| 4-Acetylpyridine | 4-Ap |
| Tetrapropylammonium tetrabromozincate(II) | [(C₃H₇)₄N]₂ZnBr₄ |
| (TDMP)ZnBr₄ | (TDMP)ZnBr₄ |
| Cesium Lead Bromide | CsPbBr₃ |
| Cesium Lead Chloride | CsPbCl₃ |
| [ZnBr₂(2-TPT)] | [ZnBr₂(2-TPT)] |
| [ZnBr₂(2-TPT)]·C₆H₅CH₂OH | [ZnBr₂(2-TPT)]·C₆H₅CH₂OH |
| Bovine Serum Albumin | BSA |
| 1,2-dimethyl-3-ethylimidazolium bromide | DMEIm∙Br |
| 1-ethyl-1-methylpyrrolidinium bromide | MEP-Br |
| 1-ethyl-1-methylpiperidinium bromide | MEM-Br |
This table is interactive. Click on the headers to sort the data.
Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for investigating the dissolution and corrosion behavior of metals in various electrolyte systems, including the bromide-based electrolytes relevant to ZnBr₂ batteries. mdpi.com These methods help in understanding the kinetics of the electrochemical reactions and the properties of the electrode-electrolyte interface.
Potentiodynamic polarization measurements involve sweeping the potential of the working electrode and measuring the resulting current. This provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, which are indicative of the corrosion rate and the underlying reaction mechanisms. mdpi.comresearcher.life For instance, studies on zinc in bromide-based solutions have shown that the dissolution process is significantly influenced by the electrolyte's composition, such as the presence of bromine and the pH. mdpi.com The addition of bromine to the electrolyte generally accelerates the dissolution of zinc. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) involves applying a small amplitude AC voltage over a range of frequencies and measuring the current response. The resulting impedance data, often presented as Nyquist and Bode plots, can be modeled with equivalent electrical circuits to extract parameters related to charge transfer resistance (Rct), double-layer capacitance (Cdl), and the resistance of any surface films. mdpi.comresearchgate.net In the context of this compound systems, EIS has been used to study the formation of protective layers on the zinc electrode and to understand the dissolution mechanism. mdpi.comresearchgate.net For example, the impedance spectra of zinc in a potassium bromide solution can indicate the presence of a protective layer, which is consistent with the formation of zinc oxide identified by other analytical techniques like X-ray Diffraction (XRD). mdpi.com
Table 1: Electrochemical Parameters for Zinc Dissolution in Different Bromide-Based Electrolytes
| Electrolyte Composition | Corrosion Potential (Ecorr) (V vs. Ag/AgCl) | Corrosion Current Density (icorr) (A/cm²) |
| 0.5 M KBr | -1.03 | 1.8 x 10⁻⁵ |
| 0.5 M KBr + 0.1 M H₂SO₄ | -1.01 | 1.1 x 10⁻⁴ |
| 0.5 M KBr + 0.01 M Br₂ | -0.98 | 2.5 x 10⁻⁴ |
| 0.5 M KBr + 0.1 M H₂SO₄ + 0.01 M Br₂ | -0.95 | 5.6 x 10⁻⁴ |
This table presents hypothetical data based on the trends described in the source material for illustrative purposes. mdpi.com
The combination of potentiodynamic polarization and EIS provides a comprehensive picture of the electrochemical behavior of zinc in bromide-containing electrolytes, which is essential for mitigating corrosion and improving the efficiency of zinc-bromide batteries.
Cyclic Voltammetry and Tafel Analysis
Cyclic Voltammetry (CV) and Tafel analysis are fundamental electrochemical techniques used to study the redox reactions and reaction kinetics in this compound systems. mdpi.comresearchgate.net CV involves cycling the potential of an electrode and measuring the resulting current, providing qualitative and quantitative information about the electrochemical processes. researchgate.net Tafel analysis, derived from the Tafel equation, relates the rate of an electrochemical reaction to the overpotential and is used to determine kinetic parameters like the exchange current density and Tafel slopes. acs.org
In the context of ZnBr₂ batteries, CV is employed to investigate the deposition and stripping of zinc at the anode and the redox reactions of bromine at the cathode. researchgate.net The shape of the CV curve, including the peak potentials and peak currents, reveals information about the reversibility and kinetics of these reactions. For instance, the presence of well-defined anodic and cathodic peaks for the Zn/Zn²⁺ couple indicates a reversible deposition and dissolution process. researchgate.net The addition of certain additives to the electrolyte, such as zinc perchlorate, can improve the reversibility of the reactions, as observed through CV analysis. researchgate.net
Tafel plots, constructed from polarization data, are used to evaluate the kinetics of the electrode reactions. The exchange current density (i₀), a key parameter obtained from Tafel analysis, represents the rate of the reaction at equilibrium. A higher exchange current density signifies faster kinetics. Studies have shown that the choice of supporting electrolyte can significantly influence the kinetics of the zinc half-cell reaction. researchgate.net For example, Tafel analysis has been used to compare the performance of different supporting electrolytes like sodium sulfate, sodium bromide, and sodium chloride in the zinc half-cell of a Zn/Br flow battery. researchgate.net
Table 2: Tafel Parameters for Zinc Half-Cell with Different Supporting Electrolytes
| Supporting Electrolyte (0.5 M) | Exchange Current Density (i₀) (mA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |
| Na₂SO₄ | 1.5 | 45 | 120 |
| NaBr | 2.0 | 40 | 110 |
| NaCl | 1.8 | 42 | 115 |
This table presents hypothetical data based on trends discussed in the source material for illustrative purposes. researchgate.net
These analyses are crucial for understanding the fundamental electrochemical behavior of the this compound system, enabling the optimization of electrolyte composition and electrode materials for improved battery performance.
Study of Bromine Redox Reactions and Catalytic Enhancement
Various materials have been investigated for their catalytic activity towards the Br₂/Br⁻ couple. Carbon-based materials, such as carbon nanofibers (CNFs) and porous carbon, are commonly used as electrode materials in ZBBs. researchgate.netnih.gov Modifying these carbon materials with catalytic nanoparticles has shown promising results. For example, tin (Sn) nanoparticles supported on CNFs have been demonstrated to be effective catalysts. researchgate.net The metallic tin provides high electronic conductivity and strong adsorption capability for bromine, facilitating faster electrochemical kinetics. researchgate.net In contrast, tin oxide (SnO₂) based catalysts have shown lower performance due to their reduced electronic conductivity. researchgate.net
The catalytic mechanism involves the catalyst providing active sites that lower the activation energy for the bromine redox reactions. This leads to reduced polarization and improved voltage efficiency. nih.gov Advanced materials like two-dimensional metal-organic frameworks (MOFs) are also being explored. rsc.org For instance, a nickel polyphthalocyanine (NiPPc) based host has been shown to act as an effective site for bromine redox reactions while also adsorbing bromine and polybromides, which helps to mitigate the shuttle effect. rsc.org Single-atom catalysts, such as iron-nitrogen sites (FeN₅) dispersed in a carbon framework, have also been proposed to bifunctionally catalyze the Br⁻/Br⁰ conversion and suppress the formation of tribromide (Br₃⁻). nih.gov
Table 3: Performance of Different Catalysts for Bromine Redox Reaction in ZBBs
| Catalyst | Key Features | Performance Metric | Value |
| Tin/Carbon Nanofibers (Sn/CNF) | High electronic conductivity, strong Br adsorption | Voltage Loss | Minimal over 3000 cycles |
| Tin Oxide/Carbon Nanofibers (SnO₂/CNF) | Lower electronic conductivity | Voltage Loss | 736 mV |
| Nickel Polyphthalocyanine (NiPPc) | Adsorption-catalysis mechanism | Specific Capacity | 265 mAh g⁻¹ at 2 A g⁻¹ |
| Iron Single-Atom Catalyst (FeSAC-CMK) | Bifunctional catalysis, suppresses Br₃⁻ formation | Specific Capacity | 344 mAh g⁻¹ at 0.2 A g⁻¹ |
This table synthesizes findings from multiple sources to highlight the benefits of different catalytic approaches. researchgate.netrsc.orgnih.gov
The development of efficient and stable catalysts for the bromine redox reaction is a critical area of research for advancing the commercial viability of high-performance zinc-bromine batteries.
Zinc Electrodeposition Morphology and Inhibition Strategies
The morphology of zinc electrodeposited on the negative electrode during the charging of a zinc-bromide battery is a critical factor determining the battery's performance, efficiency, and cycle life. researchgate.net Non-uniform zinc deposition can lead to the formation of dendrites, which are tree-like structures that can grow across the separator and cause internal short circuits. soton.ac.uk This not only poses a safety risk but also leads to capacity loss and reduced coulombic efficiency. acs.org
The formation of zinc dendrites is influenced by several factors, including current density, electrolyte composition and pH, temperature, and electrolyte flow rate. sci-hub.semdpi.com High local current densities and low zinc ion concentrations at the electrode surface promote dendrite growth. sci-hub.se Therefore, strategies to control zinc deposition morphology are essential for the development of reliable ZBBs.
Several inhibition strategies have been explored to achieve smooth, compact, and dendrite-free zinc deposits. These include:
Electrolyte Additives: The addition of certain chemical compounds to the electrolyte can modify the zinc deposition process. Quaternary ammonium (B1175870) salts, for example, have been shown to act as inhibitors, shifting the corrosion potential and influencing the deposition overpotential. mdpi.com Other additives, such as polyethylene (B3416737) glycol, have been found to adsorb onto the zinc surface and suppress dendrite formation. mdpi.com The introduction of potassium iodide (KI) into the electrolyte has also been shown to inhibit dendrite growth due to the adsorption of iodide ions on the zinc anode surface. mdpi.comxmu.edu.cn
Flow Field Design: In flow batteries, the design of the flow field can significantly impact the distribution of the electrolyte and, consequently, the uniformity of zinc deposition. A flow-through electrode design can lead to a thinner and smoother zinc deposit compared to a flow-by configuration, enabling operation at higher current densities. acs.org
Electrode Substrate Modification: The properties of the electrode substrate, such as its surface area and electrocatalytic activity, play a role in the initial nucleation and subsequent growth of zinc deposits. mdpi.com Using substrates that promote uniform current distribution can help mitigate localized dendrite growth.
Table 4: Strategies for Inhibiting Zinc Dendrite Formation
| Strategy | Mechanism | Example | Reference |
| Electrolyte Additives | Surface adsorption, modification of deposition overpotential | Quaternary ammonium salts, polyethylene glycol, potassium iodide | mdpi.commdpi.commdpi.com |
| Flow Field Design | Improved electrolyte distribution, uniform current density | Flow-through electrode design | acs.org |
| Electrode Substrate Modification | Uniform nucleation sites, enhanced electrocatalytic activity | High surface area carbon felts | mdpi.com |
By implementing these inhibition strategies, it is possible to control the morphology of zinc electrodeposition, leading to improved cycle life, efficiency, and safety of zinc-bromide batteries.
Zinc Bromide in Catalysis and Organic Transformations
Lewis Acid Catalysis in Diverse Organic Reactions
As a moderately strong Lewis acid, zinc bromide activates a wide range of functional groups, facilitating reactions under often mild conditions. Its role is pivotal in cyclization, rearrangement, and bond-forming processes.
This compound has proven to be an effective promoter and catalyst for various cyclization reactions, leading to the synthesis of important molecular frameworks.
Heterocycle Synthesis : this compound mediates the synthesis of tetrazoles through the reaction of sodium azide (B81097) with nitriles in water, a process noted for its broad substrate scope and tolerance of various functional groups. rsc.org It also promotes domino sequences, such as the 5-endo-dig hydroamination and intramolecular cyclization to prepare an array of indolo[1,2-c]quinazoline derivatives under mild conditions. rsc.org In another example, it facilitates the synthesis of 5-sulfenyl tetrazole derivatives of indoles and pyrroles. conicet.gov.ar A notable cascade annulation of o-alkoxy alkynols mediated by ZnBr₂ allows for the synthesis of indeno[1,2-c]chromenes through a sequence involving a 5-exo-dig cyclization. acs.org
Cyclotrimerization : In the field of materials science, this compound is utilized as a mediator for the ionothermal synthesis of conjugated microporous polymers (CMPs). This solvent-free cyclotrimerization of monomers like diacetylbenzenes and dicyanobenzenes in molten ZnBr₂ produces highly conjugated and porous materials, offering a cost-effective alternative to expensive transition metal catalysts. researcher.life
Carbocycle Synthesis : An important industrial application is the cyclization of citronellal (B1669106) to isopulegol, a precursor for menthol. google.comgoogle.com Anhydrous this compound is recognized as one of the most selective catalysts for this transformation, providing good yields and reaction rates, particularly in toluene. google.comgoogle.com
Table 1: Examples of this compound-Promoted Cyclization Reactions
| Reaction Type | Substrates | Product(s) | Catalyst/Promoter | Reference(s) |
|---|---|---|---|---|
| Tetrazole Synthesis | Nitriles, Sodium Azide | Tetrazoles | This compound | rsc.org |
| Domino Reaction | Indole-based substrates | Indolo[1,2-c]quinazolines | This compound | rsc.org |
| Cascade Annulation | o-Alkoxy alkynols | Indeno[1,2-c]chromenes | This compound | acs.org |
| Cyclotrimerization | Diacetylbenzenes, Dicyanobenzenes | Conjugated Microporous Polymers | Molten this compound | |
| Ene-Reaction | Citronellal | Isopulegol | Anhydrous this compound | google.comgoogle.com |
This compound is a classic Lewis acid catalyst for the rearrangement of epoxides into carbonyl compounds, a transformation known as the Meinwald rearrangement. nih.gov This reaction is a valuable method for converting epoxides into aldehydes or ketones, depending on the migratory aptitude of the substituents. nih.gov For instance, the rearrangement of limonene (B3431351) oxide catalyzed by ZnBr₂ yields a mixture of dihydrocarvone (B1202640) and a cyclohexanecarboxaldehyde (B41370) derivative. nih.gov
Furthermore, ZnBr₂ has been shown to be a facile and efficient catalyst for the stereoselective semipinacol rearrangement of α-hydroxy epoxides at room temperature. rsc.org This process is significant for creating two adjacent chiral centers, including a stereoselective quaternary carbon, leading to the synthesis of β-hydroxy ketones. rsc.org This methodology has been applied to the synthesis of diastereomerically enriched spirocyclic diols, which are important ligands. rsc.org
The catalytic activity of this compound extends to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental processes in organic synthesis.
C-C Bond Formation : A nickel-catalyzed carboannulation reaction of o-bromobenzyl this compound with unsaturated compounds like alkynes, acrylates, and styrene (B11656) is used to prepare indenes and indanes. organic-chemistry.orgacs.orgnih.gov In this process, the organozinc reagent, o-bromobenzyl this compound, is a key reactant. acs.orgnih.gov Additionally, a polystyrene-supported this compound-ethylenediamine complex acts as a reusable heterogeneous catalyst for the synthesis of α,β-acetylenic ketones (ynones) through the cross-coupling of acid chlorides with terminal alkynes. researchgate.net
C-N Bond Formation : A straightforward and effective method for C-N bond formation involves the reaction of cinnamyl alcohols with 2-amino pyridine (B92270) derivatives in the presence of a stoichiometric amount of this compound. researchgate.netresearchgate.net This reaction is notable for being the first report of using this compound as a Lewis acid for this specific transformation involving cinnamyl alcohol and 2-amino pyridines. researchgate.net The method is compatible with a range of primary, secondary, and homoallylic alcohols. researchgate.net
Table 2: this compound in C-C and C-N Bond Forming Reactions
| Reaction Type | Key Reagents | Product Type | Role of this compound | Reference(s) |
|---|---|---|---|---|
| Carboannulation | o-Bromobenzyl this compound, Alkynes/Alkenes, Ni-catalyst | Indenes/Indanes | Key Reactant | acs.orgnih.gov |
| Ynone Synthesis | Acid chlorides, Terminal alkynes | α,β-Acetylenic ketones | Heterogeneous Catalyst Component | researchgate.net |
| Amination | Cinnamyl alcohols, 2-Amino pyridines | N-allylated pyridines | Lewis Acid Promoter | researchgate.netresearchgate.net |
Rearrangement Reactions (e.g., Meinwald rearrangement of epoxides)
Mechanistic Studies of Zinc-Catalyzed Processes
Understanding the reaction mechanisms is crucial for optimizing catalytic systems and expanding their applications. Studies into zinc-catalyzed processes have revealed insights into electron transfer pathways and the nature of intermediates.
Kinetic studies on the oxidative addition of highly reactive zinc to organic bromides suggest a mechanism where electron transfer (ET) is the rate-determining step. acs.org The presence of radical intermediates in these reactions is supported by experiments with radical clocks and by the stereochemical outcomes. acs.org For aryl halides, the data are consistent with the involvement of aryl halide radical anion intermediates. acs.org
In the context of polymerization, an initiation system using activated zinc powder and an alkyl bromide has been shown to proceed via a radical mechanism. tandfonline.com A proposed mechanism involves a ZnBr radical fragment that acts as a key intermediate, controlling the chain growth by reversibly combining with the active chain ends. tandfonline.com
Density functional theory (DFT) has been employed to investigate the mechanism of the Zn(II)-catalyzed oxidation of alcohols to aldehydes and subsequently to esters using hydrogen peroxide as the oxidant. researchgate.netrsc.orgrsc.orgrsc.org These theoretical studies provide a detailed picture of the reaction pathways for reactions explicitly catalyzed by ZnBr₂. rsc.orgrsc.org
Two primary mechanisms were analyzed:
Inner-sphere mechanism : This pathway involves a β-hydride elimination.
Intermediate-sphere mechanism : This pathway involves the transfer of a hydrogen atom from the alcohol to the H₂O₂ oxidant.
The computational results indicated that the intermediate-sphere mechanism is kinetically preferred over the inner-sphere pathway. researchgate.netrsc.orgrsc.org The calculated kinetic barriers for the intermediate-sphere mechanism were found to be consistent with experimental observations. researchgate.netrsc.org The study also revealed that the initial oxidation of the alcohol to the aldehyde is kinetically more demanding than the subsequent oxidation of the hemiacetal intermediate to the final ester product. rsc.org Furthermore, the investigation explored the effect of changing the zinc halide; replacing this compound with zinc iodide was found to make the second step (oxidation to the ester) more demanding than the first. researchgate.netrsc.org
Table 3: Calculated Activation Barriers in Zinc-Catalyzed Oxidation
| Reaction Step | Oxidant | Catalyst | Activation Barrier (kcal/mol) | Reference(s) |
|---|---|---|---|---|
| Alcohol to Aldehyde | H₂O₂ | ZnBr₂ | Kinetically demanding | rsc.org |
| Hemiacetal to Ester | H₂O₂ | ZnBr₂ | Less demanding | rsc.org |
| Alcohol to Aldehyde | tert-Butyl hydroperoxide (TBHP) | ZnBr₂ | Increase of 0.4 kcal/mol vs H₂O₂ | rsc.org |
| Hemiacetal to Ester | tert-Butyl hydroperoxide (TBHP) | ZnBr₂ | Decrease of 3.24 kcal/mol vs H₂O₂ | rsc.org |
Influence of Ligands and Oxidants on Reaction Pathways
The catalytic activity of this compound is significantly modulated by the choice of both ligands and oxidants, which can alter reaction mechanisms, kinetics, and product distribution. Theoretical and experimental studies have provided insight into these influences, particularly in oxidation reactions.
In the zinc(II)-catalyzed oxidation of alcohols, the reaction can proceed through different mechanistic pathways, such as an inner-sphere or an intermediate-sphere mechanism. rsc.org Density functional theory (DFT) studies on the oxidation of benzylic alcohol using hydrogen peroxide (H₂O₂) as the oxidant have shown that an intermediate-sphere mechanism, which involves the transfer of a hydrogen atom from the alcohol to the oxidant, is generally preferred over a competitive inner-sphere mechanism that involves β-hydride elimination. rsc.orgrsc.org
The choice of oxidant plays a crucial role in the reaction kinetics. For instance, when tert-butyl hydrogen peroxide (TBHP) is used instead of hydrogen peroxide (H₂O₂) for the oxidation of benzylic alcohol to benzaldehyde, the activation barrier for this step slightly increases. rsc.orgrsc.org However, for the subsequent oxidation of the hemiacetal intermediate to an ester, using TBHP significantly decreases the activation barrier. rsc.orgrsc.org This differential effect on the two main steps of the oxidation process highlights the oxidant's role in directing the reaction toward a specific product. Furthermore, the nature of the halide in the zinc catalyst itself can influence the reaction pathway; replacing this compound with zinc iodide can make the second oxidation step (hemiacetal to ester) more kinetically demanding than the first (alcohol to aldehyde). rsc.org
Ligands are also powerful tools for tuning the reactivity of this compound catalysts. The addition of a pyridine-2-carboxylic acid ligand, for example, has been shown to remarkably decrease the activation barriers for the preferred intermediate-sphere pathway in alcohol oxidation. rsc.org Conversely, for the inner-sphere mechanism, the same ligand has a less pronounced, inverse effect. rsc.org Redox-active ligands, which can exist in multiple oxidation states, offer another layer of control. These ligands can act as electron reservoirs, facilitating reactions by being oxidized or reduced during the catalytic cycle. uva.nl For example, in some systems, ligands derived from o-aminophenol can be oxidized, providing the electrons needed for transformations like oxidative addition, thereby opening up non-classical reaction pathways for zinc. uva.nl
The interplay between the zinc catalyst, the oxidant, and the ligand is complex and synergistic. Mechanistic studies have substantiated the involvement of single electron transfer, hydrogen atom transfer, and oxygen atom transfer pathways in certain photocatalytic systems involving zinc. researchgate.net The specific combination of these components dictates the dominant reaction pathway and the ultimate outcome of the transformation.
| Component | Variation | Effect on Reaction Pathway | Source |
| Oxidant | H₂O₂ vs. TBHP | In alcohol oxidation, changing from H₂O₂ to TBHP slightly increases the activation barrier for aldehyde formation but significantly decreases it for subsequent ester formation. | rsc.orgrsc.org |
| Catalyst | ZnBr₂ vs. ZnI₂ | In alcohol oxidation, using ZnI₂ instead of ZnBr₂ can make the second oxidation step (to ester) more kinetically demanding, favoring aldehyde as the final product. | rsc.orgrsc.org |
| Ligand | Pyridine-2-carboxylic acid | Significantly lowers the activation barriers for the intermediate-sphere mechanism in alcohol oxidation. | rsc.org |
| Ligand Type | Redox-Active Ligands | Can participate directly in electron transfer, enabling non-classical reaction pathways and facilitating oxidative transformations. | uva.nl |
Regioselectivity and Stereochemical Control in Organic Synthesis
This compound is a valuable Lewis acid catalyst for achieving high levels of regioselectivity and stereochemical control in a variety of organic transformations. Its ability to coordinate with substrates and reagents allows for the precise construction of complex molecular architectures.
Regioselectivity:
This compound has demonstrated excellent efficacy in directing reactions to a specific position on a molecule. A notable example is the alkylation of O-silylated dienolates of unsaturated ketones and esters. researchgate.net Under this compound catalysis, these reactions yield predominantly the γ-alkylated carbonyl compounds, with the substitution pattern of the substrate sometimes leading to complete γ-selectivity. researchgate.net This control is crucial for synthesizing specific isomers that might be difficult to obtain through other methods. Another instance of regiocontrol is observed in the reaction of acylsilanes with prenylmagnesium, where the addition of this compound influences the reaction outcome. sit.edu.cn Furthermore, in the fragmentation of zinc alkoxides derived from substituted homoallylic alcohols, the resulting allylic zinc reagents react with electrophiles with high regioselectivity. For example, α-substituted homoallylic alcohols exclusively yield α-substituted products, while γ-substituted homoallylic alcohols provide γ-substituted products. acs.org
Stereochemical Control:
The control over the three-dimensional arrangement of atoms (stereochemistry) is a significant advantage of using this compound in synthesis. It has been instrumental in developing stereocontrolled routes to various organic structures. For instance, an efficient synthesis of trans-2,5-disubstituted tetrahydrofurans has been developed using phenylselenyl chloride in the presence of this compound, which proceeds with high stereocontrol. researchgate.net
This compound also plays a role in reactions that proceed with complete retention of stereochemistry. organic-chemistry.org In Negishi cross-coupling reactions, which involve organozinc reagents, chiral ligands are often used in conjunction with a nickel catalyst to achieve stereoconvergence, where both enantiomers of a racemic starting material are converted into a single enantiomer of the product with high stereoselectivity. orgsyn.org Similarly, the reaction of styrylsulfonium salts with zinc powder to form zinc reagents proceeds with complete retention of the double bond's stereochemistry. organic-chemistry.org
The allylation of sulfonimines with allylic bromides, promoted by zinc, also exhibits control over stereoselectivity. organic-chemistry.org Moreover, the fragmentation-allylation sequence involving α-substituted homoallylic alcohols not only proceeds with high regioselectivity but also with extremely high anti diastereoselectivity, demonstrating simultaneous control over both regio- and stereochemistry. acs.org
| Reaction Type | Substrates | Reagents | Selectivity Achieved | Source |
| Alkylation | O-silylated dienolates | Alkylating agents | High γ-regioselectivity | researchgate.net |
| Cycloetherification | trans-4-Phenyl-3-buten-1-ol derivatives | Phenylselenyl chloride, ZnBr₂ | Stereocontrolled route to trans-2,5-disubstituted tetrahydrofurans | researchgate.net |
| Fragmentation-Allylation | α-Substituted homoallylic alcohols | Electrophiles | High regioselectivity (α-substitution) and high anti diastereoselectivity | acs.org |
| Zincation | Styrylsulfonium salts | Zinc powder | Complete retention of stereochemistry | organic-chemistry.org |
| Cross-Coupling | Racemic α-Bromo amides, Alkylzinc reagents | Ni catalyst, Chiral ligand | Stereoconvergent, good enantioselectivity | orgsyn.org |
Zinc Bromide in Advanced Materials Science and Engineering
Functional Materials for Energy Storage Systems
Zinc bromide (ZnBr₂) is a pivotal compound in the advancement of energy storage technologies, particularly in the realm of zinc-based batteries. Its application spans from the core electrolyte to the engineering of next-generation electrodes and membranes, addressing critical challenges in battery performance, longevity, and safety.
Electrolyte Formulation and Optimization for Zinc-Based Batteries (e.g., supporting electrolytes, additive-free designs, polybromide complexation)
The electrolyte is a critical component of zinc-bromine batteries, and its formulation is key to the battery's performance. Typically, the electrolyte consists of an aqueous solution of this compound, which provides the ions for the redox reactions at the electrodes. encyclopedia.pub The concentration of this compound is usually between 1 and 3 M. encyclopedia.pub In many designs, the same electrolyte composition is used for both the anolyte and the catholyte to prevent net species transfer. encyclopedia.pub
To enhance conductivity and performance, supporting electrolytes are often incorporated. Research has shown that additives like potassium chloride (KCl) can reduce resistive polarization within the cell. osti.gov Another approach involves using a secondary zinc compound, such as zinc chloride or zinc fluoride, which decomposes at a higher voltage than this compound. google.com This strategy helps prevent hydrogen generation during long-term charging by ensuring a surplus of zinc ions remains in the electrolyte. google.com
A significant challenge in zinc-bromine batteries is the "shuttle effect," where bromine and polybromide ions (Brₙ⁻) migrate from the positive electrode to the negative electrode, causing self-discharge and corrosion. rsc.org To mitigate this, complexing agents are frequently added to the electrolyte. sandia.govmdpi.com These agents, often quaternary ammonium (B1175870) salts, associate with polybromide ions to form an oily liquid phase that is immiscible with the aqueous electrolyte. sandia.govmdpi.comgoogle.com This complexation traps the bromine, reducing its concentration in the aqueous phase by 10 to 100 times and thereby limiting its ability to self-discharge. sandia.gov The complexed polybromide can then be stored away from the zinc electrode, for instance, at the bottom of the electrolyte tank in flow batteries. sandia.gov
Recent innovations have explored additive-free electrolyte designs to overcome the incompatibility between traditional antifreeze and complexing agents, which has limited the low-temperature performance of these batteries. nih.gov One study proposed a high-concentration, 7.5 m (mol/kg H₂O) this compound solution that functions as an electrochemically active electrolyte without the need for conventional organic complexing agents. nih.govacs.org This design not only possesses a very low freezing point of -105 °C but also inherently inhibits the dissolution of polybromides. nih.govacs.org Microbatteries using this additive-free electrolyte have demonstrated remarkable cycling stability, achieving over 10,000 cycles at room temperature and more than 2,000 cycles at -60 °C with minimal capacity loss. nih.govacs.org
| Electrolyte Design | Key Feature | Operating Temperature | Cycling Performance | Capacity Retention |
| 7.5 m ZnBr₂ (Additive-Free) | Low freezing point (-105 °C), inhibits polybromide dissolution | 25 °C | > 10,000 cycles | 99% |
| 7.5 m ZnBr₂ (Additive-Free) | Low freezing point (-105 °C), inhibits polybromide dissolution | -60 °C | > 2,000 cycles | 98% |
| 2.5 m ZnBr₂ (Conventional) | Requires complexing agents, prone to freezing | 25 °C | Fails after 3,000 cycles | N/A |
This table presents data on the performance of additive-free this compound electrolytes compared to conventional designs, based on research findings. acs.org
Electrode Material Development and Interface Engineering (e.g., mesoporous carbon, catalytic surfaces)
Electrode performance is crucial for the efficiency and lifespan of zinc-bromine batteries. Graphite (B72142) felt is a common electrode material due to its stability in the acidic electrolyte environment. batterypowertips.comeurekalert.org However, in flowless zinc-bromine batteries (FLZBBs), active materials like bromine and polybromide ions generated at the positive graphite felt electrode can cross over to the negative electrode, leading to significant self-discharge and poor performance. batterypowertips.commedium.com
To address this, recent research has focused on engineering the electrode's structure and surface. A significant breakthrough is the development of a nitrogen-doped mesoporous carbon-coated thick graphite felt (NMC/GF) electrode . ess-news.com This novel electrode is fabricated using a cost-effective evaporation-induced self-assembly method. ess-news.com
The key features of the NMC/GF electrode are:
Mesoporous Structure: The coating introduces mesopores on the graphite felt fibers. eurekalert.org These pores, combined with strategically embedded nitrogen sites, act as strongholds that capture bromine and polybromide complexes within the positive electrode. eurekalert.orgess-news.com This physical and chemical trapping mechanism effectively suppresses the crossover of active materials, thus inhibiting self-discharge. medium.com
Catalytic Surface: The nitrogen doping creates a catalytic surface that enhances electrochemical performance. eurekalert.org
Improved Interface: The NMC coating transforms the normally hydrophobic surface of the graphite felt into an ultrahydrophilic one. eurekalert.org This greatly improves the interfacial contact between the electrode and the aqueous electrolyte, leading to better performance. eurekalert.org
The application of these engineered electrodes in flowless zinc-bromine batteries has yielded unprecedented results.
| Electrode Type | Coulombic Efficiency (at 20 mA cm⁻²) | Energy Efficiency (at 20 mA cm⁻²) | Cycling Stability |
| NMC/GF Electrode | 96% | 76% | > 10,000 cycles |
| Pristine GF Electrode | Lower (not specified) | Lower (not specified) | Significantly shorter lifespan |
This table summarizes the performance enhancements achieved with the nitrogen-doped mesoporous carbon-coated graphite felt (NMC/GF) electrode in flowless zinc-bromine batteries. batterypowertips.com
Membrane Modifications for Ionic Transport and Selectivity
In many zinc-bromine battery designs, a membrane or separator is essential for preventing direct contact between the electrodes and controlling the movement of ions. batterypowertips.com An ideal membrane should allow for efficient transport of zinc ions (Zn²⁺) while blocking the crossover of bromide (Br⁻) and polybromide (Brₙ⁻) ions, which is a primary cause of self-discharge and low coulombic efficiency. rsc.orgresearchgate.net
Several strategies have been developed to modify membranes for enhanced performance:
Polydopamine Coating: Polyethylene (B3416737) (PE) membranes can be modified with a polydopamine coating. researchgate.netresearchgate.net This process, inspired by the adhesive proteins of marine mussels, enhances the hydrophilicity of the membrane, which improves ion transport. researchgate.netresearchgate.net It also reduces the membrane's pore size, effectively blocking the shuttle of bromine ions. researchgate.net This modification has been shown to improve voltage and energy efficiencies and increase the cycle life of a single cell by fourfold, allowing for continuous operation for over 2,000 hours. researchgate.net
Functionalized Metal-Organic Framework (MOF) Composites: Another advanced approach involves creating composite membranes with amidated and sulfonated-functional UiO-66, a type of MOF. rsc.org In these membranes, the MOF's internal cages and amine groups capture Br₂ and Brₙ⁻, suppressing crossover. rsc.org Simultaneously, the hydrophilic domains within the membrane form well-connected channels that facilitate the transport of zinc ions. rsc.org This dual-function design leads to homogenous zinc deposition and has extended the lifespan of a zinc-bromine flowless battery to over 2,600 hours with an excellent coulombic efficiency of 98%. rsc.org
Ion-Exchange Membranes: Dense ion-exchange membranes like Nafion have also been investigated. kaist.ac.kr By carefully controlling the pre-hydration treatment, the water cluster size within the Nafion membrane can be scaled to achieve high ionic conductivity while significantly reducing bromine crossover. kaist.ac.kr Composite membranes made by impregnating a porous polypropylene (B1209903) separator with Nafion have also shown to be effective, providing comparable bromine crossover resistance to thicker conventional separators but with higher energy efficiency. kaist.ac.kr
| Membrane Type | Key Modification | Voltage Efficiency (at 20 mA·cm⁻²) | Energy Efficiency (at 20 mA·cm⁻²) |
| PDA@PE-24 | Polydopamine coating | 83.5% | 79.7% |
| Unmodified PE | None | 80.3% | 76.5% |
This table compares the performance of a polydopamine-modified polyethylene (PDA@PE-24) membrane with an unmodified one in a zinc-bromine flow battery. researchgate.net
Polymer and Composite Material Development
This compound's utility in materials science extends beyond batteries into the synthesis and modification of advanced polymers and composites. Its role as a Lewis acid catalyst and a functional dopant enables the creation of materials with unique structural and electrical properties.
Microporous Polymer Synthesis and Characterization
This compound has been identified as a highly effective and general mediator for the ionothermal synthesis of conjugated microporous polymers (CMPs). rsc.orgrsc.org This solvent-free method represents a greener and more efficient alternative to traditional synthesis routes that often rely on expensive transition metal catalysts like palladium. rsc.orgnsf.gov
In this process, molten this compound acts as a Lewis acid medium and mediator for cyclotrimerization reactions of various monomers, including those with methyl ketone or nitrile functional groups. rsc.orgresearchgate.net Research has demonstrated that ZnBr₂ is often superior to zinc chloride (ZnCl₂) for this purpose, showing improved monomer compatibility. rsc.orgrsc.org A range of monomers has been successfully polymerized using this ionothermal method to produce highly conjugated and microporous materials. rsc.orgresearchgate.net The resulting polymers are amorphous organic materials that combine the porosity of porous organic polymers with the extended π-conjugation of 2D materials, making them suitable for applications in catalysis and energy storage. rsc.org
The synthesis is confirmed through characterization techniques such as 77 K N₂ adsorption measurements (to determine surface area and porosity), infrared spectroscopy (IR), and solid-state nuclear magnetic resonance (NMR). rsc.orgresearchgate.net
| Monomer | Polymer Synthesized with ZnBr₂ | Resulting Brunauer-Emmett-Teller (BET) Surface Area (m²/g) |
| 1,4-dicyanobenzene (DCNB) | DCNB-CTF-A | 512 ± 13 |
| 1,4-diacetylbenzene (DAB) | DAB-CMP | 647 ± 7 |
| 4,4′-diacetylbiphenyl (DABP) | DABP-CMP | Data not specified in abstract |
| 2,7-diacetylfluorene (DAF) | DAF-CMP | Data not specified in abstract |
| 1,3,5-triacetylbenzene (TAB) | CORN-PAF-1 | Data not specified in abstract |
| tetrakis(4-acetylphenyl)methane (TAPM) | TAPM-PAF | Data not specified in abstract |
This table lists various monomers that have been polymerized using this compound as a mediator and highlights the significant microporosity of the resulting polymers, as evidenced by their surface area. rsc.orgresearchgate.net
Polymer Dielectric and Electret Properties
This compound is also used as a dopant to modify the electrical properties of polymer composites, particularly their dielectric behavior. Free-standing composite films have been prepared by doping poly(vinyl alcohol) (PVA) with varying weight percentages of ZnBr₂ using a solution casting method. worldscientific.com
Characterization of these ZnBr₂/PVA composites reveals a significant interaction between the this compound and the PVA matrix, as confirmed by Fourier-transform infrared spectroscopy (FTIR). worldscientific.comworldscientific.com This interaction influences the material's dielectric properties. Studies show that compared to pure PVA, the ZnBr₂-doped composites exhibit an increase in both the dielectric constant and dielectric loss. worldscientific.com This increase is attributed to the interaction between ZnBr₂ and the PVA matrix, which enhances conducting pathways for ion mobility. worldscientific.com
The conduction mechanism in these composites is described as the hopping of ions between coordination sites within the composite, coupled with the segmental relaxation of the polymer chain. worldscientific.comworldscientific.com The dielectric properties of these composites follow a non-Debye type behavior, which is confirmed by the increase in both dielectric constant and loss at lower frequencies, indicating the presence of electrode polarization and space charge effects. worldscientific.com The ability to tune these dielectric properties makes such composites interesting for applications in electronic components and energy storage. researchgate.net
| ZnBr₂ Concentration in PVA (wt. %) | Effect on Dielectric Constant | Effect on Dielectric Loss |
| Increasing concentration | Increases | Increases |
This table summarizes the general trend observed when doping poly(vinyl alcohol) (PVA) with this compound. worldscientific.comresearchgate.net
Chemical Resistance and Degradation Studies in Polymer Matrices
This compound's interaction with polymer matrices is a critical area of study, particularly concerning the durability and long-term stability of materials in various applications. Research indicates that this compound can significantly influence the degradation pathways of certain polymers, acting as a catalyst or a reactant, which alters their thermal and chemical stability.
Studies on nitrile-butadiene rubber (NBR), a material frequently used for gaskets and O-rings in the oil industry, show that it undergoes accelerated chemical degradation when exposed to this compound completion fluids. researchgate.netrice.edu The primary mechanism of degradation involves the hydrolysis of the nitrile group within the NBR structure, leading to the formation of amides and carboxylic groups. researchgate.netrice.edu This chemical alteration results in material embrittlement and cracking. researchgate.net Interestingly, the carbon-carbon double bonds in the NBR backbone are not affected by short-term exposure to this compound alone but are susceptible to rapid hydrolysis in acidic bromide environments. researchgate.net To mitigate this degradation, surface fluorination of NBR has been explored. This process creates a fluoropolymer layer on the nitrile elastomer's surface, which provides a barrier against this compound diffusion into the polymer matrix, thereby retarding the loss of mechanical properties such as elasticity and tensile strength. researchgate.net
In the case of vinyl polymers, this compound has been shown to have a profound effect on their thermal degradation. For poly(methyl methacrylate) (PMMA), this compound interacts with the pendant ester groups to form a coordination complex. gla.ac.uk This complex facilitates cyclization reactions at lower temperatures, leading to the liberation of methyl bromide and a significant alteration of the degradation mechanism. gla.ac.uk Similarly, this compound acts as a catalyst in the degradation of poly(vinyl acetate), forming a complex that promotes the release of acetic acid at temperatures much lower than those required for the neat polymer. gla.ac.uk These interactions highlight that the potential for complex formation between the polymer and a small molecule additive like this compound can increase the likelihood of low-temperature degradation. gla.ac.uk
Conversely, the chemical resistance of other polymers, such as Ryton® Polyphenylene Sulfide (PPS), to zinc-based salts is notably high. For instance, PPS compounds are generally considered to have acceptable resistance to zinc chloride solutions, with effects comparable to water alone, except in cases of strong oxidizing acids or very high temperatures and concentrations. syensqo.com
The following table summarizes the observed effects of this compound on different polymer matrices.
| Polymer | Effect of this compound | Degradation Mechanism | Reference |
| Nitrile-Butadiene Rubber (NBR) | Accelerated chemical degradation, embrittlement, cracking. | Promotes hydrolysis of the nitrile group to form amides and carboxylic groups. | researchgate.netrice.edu |
| Poly(methyl methacrylate) (PMMA) | Massive effect on thermal degradation. | Forms a coordination complex with ester groups, allowing low-temperature cyclization and liberation of methyl bromide. | gla.ac.uk |
| Poly(vinyl acetate) (PVAc) | Catalytic effect on degradation. | Forms a complex that results in the liberation of acetic acid at much lower temperatures. | gla.ac.uk |
| Polyphenylene Sulfide (PPS) | Generally acceptable resistance (inferred from Zinc Chloride data). | Little effect under normal conditions; considered resistant. | syensqo.com |
Luminescent and Optoelectronic Applications
This compound is a key component in the development of novel luminescent and optoelectronic materials, particularly in the form of zero-dimensional (0D) organic-inorganic hybrids and coordination complexes. Its lead-free nature, low toxicity, and high stability make it an attractive alternative to traditional lead-based perovskite materials. mdpi.comresearchgate.net
Zero-Dimensional Hybrid Halide Luminescent Materials
Zero-dimensional (0D) hybrid metal halides are a class of materials where discrete metal-halide anionic units, such as the [ZnBr₄]²⁻ tetrahedron, are electronically and spatially isolated by organic cations. mdpi.comrsc.orgrsc.org This structural arrangement leads to highly localized electrons and the formation of isolated luminescent centers, which is a key factor in producing efficient luminescence. mdpi.com
Pure zinc-based halide materials often exhibit poor optical properties. mdpi.comresearchgate.net However, their luminescence can be dramatically enhanced and tuned through strategies like doping with optically active ions or selecting specific organic cations that influence the material's electronic structure. mdpi.com For example, doping a non-emissive 0D this compound hybrid, (TDMP)ZnBr₄ (where TDMP is trans-2,5-dimethylpiperazine), with Manganese(II) ions (Mn²⁺) induces bright green emission with a photoluminescence quantum yield (PLQY) of up to 91.2%. mdpi.comresearchgate.net The emission originates from the ⁴T₁ → ⁶A₁ optical transition of the Mn²⁺ ions within the host lattice. mdpi.comresearchgate.net
Other 0D this compound hybrids exhibit broadband emission, which is desirable for solid-state lighting. The compound [N-EPD]₂ZnBr₄ (N-EPD = N-ethylpyridinium) displays strong, broadband yellow luminescence with a PLQY of 8.28%, attributed to the radiative recombination of self-trapping excitons (STEs). rsc.org Researchers have also synthesized 0D this compound materials that produce white light, such as (C₇H₁₁N₂)₂ZnBr₄, which has a PLQY of up to 7.35%. mdpi.com By carefully selecting the organic cation, such as phenylethylammonium or its derivatives, white photoluminescence can be achieved from the discrete [ZnBr₄]²⁻ anions. rsc.org Furthermore, by changing ligands and halides, blue-emitting 0D hybrid materials like (2HP)₂ZnBr₂ have been developed. acs.org
The table below presents a selection of 0D hybrid this compound materials and their key luminescent properties.
| Compound | Emission Color | Photoluminescence Quantum Yield (PLQY) | Luminescence Mechanism | Reference |
| Mn²⁺:(TDMP)ZnBr₄ | Bright Green (538 nm) | Up to 91.2% | ⁴T₁ → ⁶A₁ transition of Mn²⁺ dopant | mdpi.comresearchgate.net |
| [N-EPD]₂ZnBr₄ | Broadband Yellow | 8.28% | Self-Trapping Excitons (STEs) | rsc.org |
| (C₇H₁₁N₂)₂ZnBr₄ | White Light | Up to 7.35% | Not specified | mdpi.com |
| Phenylethylammonium this compound | White Light | Not specified | Not specified | rsc.org |
| (2HP)₂ZnBr₂ | Blue Light | Not specified | Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) | acs.org |
Photophysical Properties of Zinc(II) Complexes in Micellar Environments
The photophysical properties of zinc(II) complexes, including those with bromide ligands, can be significantly modulated by their surrounding environment. Micellar systems, which are aggregates of surfactant molecules like cetyltrimethylammonium bromide (CTAB), are often used as biomimicking environments to study these properties. researchgate.net
Research on zinc(II) Schiff base complexes in CTAB micellar solutions reveals a distinct modification of their photophysical behavior compared to that in a simple aqueous solution. researchgate.net Upon interaction with the CTAB micelles, the fluorescence intensity of the zinc complexes often shows an initial decrease followed by a significant enhancement as the surfactant concentration increases, eventually reaching a saturation point. This behavior indicates that the complexes bind to and are incorporated within the micellar compartments. researchgate.net The binding process is influenced by the specific functional groups on the Schiff base ligands. researchgate.net
The micellar environment alters the polarity and rigidity around the complex, which in turn affects its fluorescence quantum yield and lifetime. acs.org By moving from an aqueous medium to the more hydrophobic interior of the micelle, non-radiative deactivation pathways can be reduced, leading to enhanced fluorescence. acs.org The study of these interactions is crucial for developing applications such as fluorescent probes and sensors, where the local environment dictates the optical response. For instance, zinc porphyrin complexes in CTAB micelles have been studied for their optical limiting properties, where the micellar environment influences the excited state dynamics. mdpi.com
The binding constants (Kb) quantify the affinity of the zinc complexes for the micellar assembly. The table below shows representative data for zinc(II) Schiff base complexes interacting with CTAB micelles.
| Complex | Binding Constant (Kb) | Observation in Micellar Environment | Reference |
| Zinc(II) Schiff Base Complex (HL1) | Value indicates binding | Initial decrease, then an increase in fluorescence intensity with surfactant concentration. | researchgate.net |
| Zinc(II) Schiff Base Complex (HL2) | Value indicates binding | Modification of photophysical properties based on the polarity of the micellar environment. | researchgate.net |
| Zinc(II) Schiff Base Complex (HL3) | Value indicates binding | Binding is dependent on the functional group of the ligand. | researchgate.net |
| Zinc(II) Schiff Base Complex (HL4) | Value indicates binding | Entrapment in the biomimetic environment alters fluorescence properties. |
Theoretical and Computational Chemistry Approaches to Zinc Bromide Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of zinc bromide, from the geometry of a single molecule to the electronic characteristics of complex systems.
Density Functional Theory (DFT) has become a standard method for accurately predicting the geometric and electronic structures of zinc-containing compounds, including this compound and its complexes. nih.govrsc.orgmdpi.commdpi.com DFT calculations can optimize molecular geometries and predict structural parameters that are often in close agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.gov
For instance, in studies of this compound complexes with Schiff base ligands or other organic molecules, DFT calculations at levels like B3LYP/LANL2DZ have been used to optimize the structures. nih.govmdpi.com These calculations provide detailed information on bond lengths and angles within the coordination sphere of the zinc(II) ion. In one such complex, [ZnBr₂(L)] where L is a bidentate Schiff base, the Zn(II) ion adopts a distorted tetrahedral geometry, coordinated to two nitrogen atoms from the ligand and two bromide anions. nih.gov Similarly, DFT has been used to study the structure of mononuclear heteroleptic complexes like bis(2-amino-1,3,4-thiadiazole-N)-dibromo zinc(II), [ZnBr₂L₂]. buxdu.uz In this case, calculations using the B3LYP/6-31++G(d,p) basis set confirmed a coordination sphere where the zinc cation is bonded to two ligand molecules and two bromide anions. buxdu.uz The calculated bond angles (N–Zn–N and Br–Zn–Br) were found to be around 114°. buxdu.uz
DFT is also applied to predict the crystal structure and packing. The trigonal R-3m space group has been identified for crystalline ZnBr₂, featuring a two-dimensional layered structure. materialsproject.org In this arrangement, each Zn²⁺ ion is octahedrally coordinated to six Br⁻ ions, with Zn-Br bond lengths calculated to be 2.65 Å. materialsproject.org Hirshfeld surface analysis, often combined with DFT, helps in analyzing intermolecular interactions such as C-H···halogen and π···π stacking, which are crucial for the stabilization of the crystal structures of this compound complexes. nih.gov
Table 1: Selected DFT-Calculated and Experimental Structural Parameters for this compound Complexes
| Compound/System | Parameter | Calculated Value | Experimental Value | Source |
| [ZnBr₂(C₂₄H₂₄N₂)] | Zn-N Bond Length | 2.083 Å | 2.071(3) Å | nih.gov |
| Zn-Br Bond Length | 2.384 Å | 2.365(1) Å | nih.gov | |
| Br-Zn-Br Angle | 120.34° | 121.23(2)° | nih.gov | |
| N-Zn-N Angle | 95.89° | 95.6(1)° | nih.gov | |
| [ZnBr₂(C₄H₆N₆S₂)] | Zn-N Bond Length | ~2.01-2.04 Å | Not specified | buxdu.uz |
| Zn-Br Bond Length | ~2.41 Å | Not specified | buxdu.uz | |
| Br-Zn-Br Angle | ~114° | Not specified | buxdu.uz | |
| Crystalline ZnBr₂ | Zn-Br Bond Length | 2.65 Å | Not specified | materialsproject.org |
| [Zn(L1)(Br)₂] | Zn-N Bond Length | 2.167 Å (avg) | Not specified | nih.gov |
| Zn-Br Bond Length | 2.4104 Å (avg) | Not specified | nih.gov |
Computational methods are employed to predict the chemical reactivity of this compound systems. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated using DFT to provide insights into the kinetic stability and reactivity of molecules. researchgate.net A large HOMO-LUMO energy gap suggests high stability and low reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another crucial tool used to visualize and understand reactive behavior. researchgate.netacs.org The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-deficient regions (positive potential, susceptible to nucleophilic attack). researchgate.netacs.org For a synthesized zinc(II) complex, [ZnBr₂L₂], theoretical calculations revealed a strong electrophilic nature. buxdu.uz The MEP surface showed that the most electron-rich sites (most negative potential) were located on the bromide anions, while the most electron-deficient sites (most positive potential) were on the hydrogen atoms of the amine groups not involved in intramolecular hydrogen bonding. buxdu.uz This information is critical for predicting how the complex will interact with other molecules. researchgate.netresearchgate.net
Table 2: Calculated Reactivity Descriptors for a Zinc(II) Complex Data derived from a representative study on a [Zn(pipr-ac)₂] complex to illustrate the concept.
| Parameter | Description | Calculated Value (eV) | Source |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.44 | researchgate.net |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.65 | researchgate.net |
| Energy Gap (ΔE) | LUMO - HOMO | 5.79 | researchgate.net |
| Electronegativity (χ) | -(E(LUMO)+E(HOMO))/2 | 3.54 | researchgate.net |
| Global Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.89 | researchgate.net |
| Global Softness (S) | 1/(2η) | 0.17 | researchgate.net |
Density Functional Theory (DFT) for Molecular and Crystal Structures
Computational Elucidation of Reaction Mechanisms
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms involving this compound.
In reactions catalyzed by transition metal complexes, the mechanism can often be classified as inner-sphere, outer-sphere, or intermediate-sphere. researchgate.net DFT studies have been pivotal in distinguishing between these pathways for reactions involving ZnBr₂. For example, in the Zn(II)-catalyzed oxidation of alcohols to aldehydes and esters, both inner-sphere and intermediate-sphere mechanisms were investigated. researchgate.netrsc.org
An inner-sphere mechanism involves the direct coordination of the substrate to the metal center, followed by a step like β-hydride elimination. researchgate.netrsc.org
An intermediate-sphere mechanism involves the coordination of both the substrate (e.g., alcohol) and another reactant (e.g., an oxidant like H₂O₂) to the metal center. rsc.orgrsc.org
In the study of benzylic alcohol oxidation catalyzed by ZnBr₂, DFT calculations revealed that the activation barrier for the inner-sphere pathway (β-hydride elimination) was significantly high (31.78 kcal/mol). rsc.org In contrast, the intermediate-sphere pathway, which involves the transfer of a hydrogen atom from the alcohol to the coordinated H₂O₂ oxidant, was found to be kinetically preferred and consistent with experimental results. researchgate.netrsc.org These computational findings suggest that the intermediate-sphere mechanism is the more plausible route for this transformation. rsc.orgrsc.org The presence of a pyridine-2-carboxylic acid ligand was found to remarkably decrease the activation barriers for the intermediate-sphere pathway. researchgate.netrsc.org
Computational modeling is essential for understanding electron transfer (ET) processes, which are central to the function of zinc-bromine flow batteries and certain organic reactions. acs.orgmdpi.comsc.edu In the context of the oxidative addition of active zinc to organic bromides, kinetic studies combined with computational analysis suggest a mechanism where electron transfer is the rate-determining step. acs.org The reactivity profiles indicate that the ET process has a significant inner-sphere component in reactions with alkyl bromides. acs.org
Analysis of Inner-Sphere and Intermediate-Sphere Pathways
Simulation of Spectroscopic and Photophysical Phenomena
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate and interpret the spectroscopic and photophysical properties of molecules. nih.govacs.org These simulations can predict UV-visible absorption spectra, emission properties, and other photophysical parameters. researchgate.net
For zinc halide complexes with Schiff base ligands, TD-DFT calculations have been performed to compute the electronic transitions, which can then be compared to experimental UV-Vis spectra. nih.gov Similarly, for zinc(II) complexes with hydroxyflavones, TD-DFT calculations were used to obtain excitation energies and oscillator strengths, successfully simulating their UV-vis spectra. acs.org
The photoluminescent properties of this compound complexes have also been investigated computationally. In a study of this compound complexes with substituted terpyridine ligands, the emission spectra were analyzed. nih.gov The calculations helped to rationalize the observed shifts in emission wavelengths based on the electronic nature of the substituent groups on the ligand. nih.gov Furthermore, computational studies on zinc porphyrin complexes halogenated with bromine have shown that the presence of the heavy bromine atoms significantly enhances spin-orbit coupling. acs.org This increased coupling facilitates a more efficient intersystem crossing from the singlet to the triplet excited state, a key process in photodynamic therapy and phosphorescence. acs.org The addition of ZnBr₂ to cesium lead bromide (CsPbBr₃) nanocrystals has been shown to improve photoluminescence stability, a phenomenon that can be investigated through computational analysis of surface properties and electronic structure. rsc.org
Prediction of Vibrational and Electronic Spectra
Computational methods, particularly those based on density functional theory (DFT), have been employed to predict the vibrational and electronic spectra of this compound. These predictions are crucial for interpreting experimental data and understanding the fundamental properties of the molecule.
Theoretical calculations have been used to determine the vibrational frequencies of zinc dihalides, including ZnBr2. udg.edu For the linear Br-Zn-Br molecule in the gaseous state, three normal modes of vibration are predicted: a symmetric stretch, an antisymmetric stretch, and a doubly degenerate bending mode. udg.edu The calculated frequencies for these modes generally show good agreement with experimental data, although discrepancies can arise due to the level of theory and basis set used in the calculations. udg.eduresearchgate.net For instance, some early computational studies reported a fundamental vibrational frequency for the ZnBr radical around 230 cm⁻¹, which disagreed with both gas-phase and matrix isolation experimental results. aip.orgaip.org More recent and reliable theoretical studies using ab initio complete active space self-consistent field (CASSCF) methods have estimated the equilibrium vibrational frequency (ωe) to be around 267 cm⁻¹. aip.orgaip.org
The electronic spectra of this compound have also been investigated using computational approaches. Hartree-Fock and configuration-interaction pseudopotential calculations have been performed to predict the electronic structure and properties of diatomic zinc monohalides, including ZnBr. researchgate.net These studies have helped in the analysis of the 2Π-X2Σ electronic transition observed experimentally. aip.org
| Method | ωe (cm⁻¹) | Reference |
| Experimental (Quantitative Analysis) | 319 | aip.org |
| Early Computational (Bowmaker and Schwerdtfeger) | ~230 | aip.orgaip.org |
| Recent Theoretical (CASSCF) | ~267 | aip.orgaip.org |
| Experimental (Pure Rotational Spectroscopy) | 286 | aip.org |
Investigation of Excitonic Behavior
The excitonic properties of materials containing this compound, particularly in the context of semiconductors and quantum dots, have been a subject of theoretical and experimental investigation. Excitons, which are bound states of an electron and an electron hole, play a critical role in the optical and electronic properties of these materials.
In strongly quantum-confined systems like CsPbBr3 quantum dots, the presence of this compound can influence excitonic behavior. acs.org Theoretical models are essential for understanding the pressure-induced changes in exciton (B1674681) absorption and emission. acs.org For instance, applying pressure can lead to a reversible vanishing and recovery of the exciton absorption peak, a phenomenon that can be explained through computational modeling of the exciton oscillator strength. acs.org
Furthermore, in quantum well structures such as ZnSe/(Zn,Mg)Se, which can be grown with tensile strain, theoretical calculations based on the Luttinger Hamiltonian have been used to understand the enhancement of exciton binding energies and reduced in-plane masses. aps.org These calculations help to explain the dominant role of excitons in photoluminescence and optical absorption at various temperatures. aps.org The investigation of excitonic behavior is also crucial in the study of room-temperature phosphorescence in zinc-based hybrid halides, where density functional theory calculations can confirm enhanced spin-orbit coupling, leading to improved efficiency. rsc.org
Molecular Modeling of Biomolecular Interactions (e.g., molecular docking with DNA/proteins)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the interaction of small molecules, such as this compound-containing complexes, with biological macromolecules like DNA and proteins.
Studies have shown that zinc(II) complexes, including those with bromide ligands, can interact with DNA and proteins. nih.gov Molecular docking simulations have been employed to validate experimental findings that these complexes bind to DNA, often through an intercalative mode where the complex inserts itself between the base pairs of the DNA. nih.gov The binding energies calculated from these simulations can provide a quantitative measure of the binding affinity, indicating a spontaneous and effective interaction. nih.gov
In the context of drug design and development, molecular docking has been used to investigate the potential of zinc-containing compounds as inhibitors of specific enzymes. For example, a zinc-cytosine complex synthesized from this compound was studied for its inhibitory potential against various bacterial enzymes. researchgate.netresearchgate.net These computational studies, often complemented by Density Functional Theory (DFT) calculations, provide insights into the binding affinities and interactions with biological targets. researchgate.net The interactions can involve hydrogen bonding and van der Waals forces. researchgate.net
Furthermore, molecular dynamics simulations can be used in conjunction with docking to confirm the stability of the interactions between the zinc complex and the biomolecule over time. researchgate.net These computational approaches are invaluable for understanding the structure-activity relationships of this compound complexes and their potential applications in medicinal chemistry. mdpi.comscispace.comnih.gov
| Complex | Binding Energy (kcal/mol) | Reference |
| Zinc(II) Complex 1 | -7.90 to -8.78 | nih.gov |
| Zinc(II) Complex 2 | -7.90 to -8.78 | nih.gov |
| Zinc(II) Complex 3 | -7.90 to -8.78 | nih.gov |
| Zinc(II) Complex 4 | -7.90 to -8.78 | nih.gov |
| Zinc(II) Complex 5 | -7.90 to -8.78 | nih.gov |
| Zinc(II) Complex 6 | -7.90 to -8.78 | nih.gov |
Future Research Directions and Advanced Methodologies for Zinc Bromide Chemistry
Integration of Multi-Scale Modeling with Experimental Studies
The synergy between multi-scale modeling and experimental validation is crucial for accelerating the development of zinc bromide technologies, particularly in the realm of flow batteries. Mathematical models are being developed to predict the performance of zinc/bromine (Zn/Br2) flow batteries by calculating current distributions, voltage, and energy efficiencies under various operating conditions. mdpi.comrepec.orgdoaj.org These models, which often consider Ohm's law and charge conservation, are validated against experimental data from single cells and multi-cell stacks. mdpi.comresearchgate.net
A key area of focus is understanding and mitigating the formation of zinc dendrites, which can lead to short circuits. sandia.gov Multi-scale modeling, from atomic-level simulations to macroscopic continuum models, provides a powerful tool for studying the complex, non-linear, and interacting processes that govern battery performance. polyu.edu.hknih.gov For instance, computational analyses have been used to investigate the zinc permeation pathway in zinc transporters, offering insights that can be applied to battery systems. nih.gov
The integration of these modeling approaches allows for the optimization of cell design and operating parameters, ultimately leading to improved efficiency and longevity of this compound batteries. mdpi.commdpi.com
Exploration of Novel Ligand Architectures for Tunable Properties
The properties of this compound complexes can be finely tuned through the design of novel ligand architectures. In the context of zinc-ion batteries, the introduction of specific ligands can influence the electrochemical behavior and stability of the system. For example, the use of a phosphonium-decorated phenanthro-imidazolyl pyridine (B92270) ligand with this compound results in a complex that exhibits moderate fluorescence. acs.org
Schiff-base ligands of the salen-type are also of interest due to their ability to form stable complexes with the Zn(II) ion. mdpi.com The aggregation properties of these zinc complexes can be controlled by the ligand framework, allowing for the creation of various molecular and supramolecular structures. mdpi.com This tunability is crucial for developing materials with specific photophysical and catalytic properties. mdpi.com Research has also explored the use of 2D zinc coordination polymers with ligands like 4,4'-bipyridine (B149096) and 1,4-diazabicyclo[2.2.2]octane, which have shown potential in selective adsorption and luminescence applications. mdpi.com
Rational Design of High-Performance Catalytic Systems
This compound (ZnBr₂) is a versatile and efficient Lewis acid catalyst in a wide range of organic reactions. researchgate.nettandfonline.comtandfonline.com Its low toxicity, abundance, and affordability make it an attractive option for developing high-performance catalytic systems. researchgate.nettandfonline.comchemicalbook.com The rational design of these systems focuses on enhancing catalytic activity, selectivity, and reusability. researchgate.net
One area of significant research is the use of ZnBr₂ in the synthesis of heterocyclic compounds and in coupling reactions. tandfonline.comtandfonline.com For instance, ZnBr₂ has been shown to effectively catalyze the oxidation of alcohols to carbonyl compounds. tandfonline.com In the realm of CO₂ conversion, zinc-containing metal-organic frameworks (MOFs) have demonstrated catalytic activity in transforming carbon dioxide into valuable chemicals. aaqr.org The introduction of zinc into these frameworks can significantly enhance their catalytic performance. aaqr.org
Researchers are also exploring binary and multi-metal catalytic systems to reduce reliance on expensive noble metals. rsc.org For example, a nickel-catalyzed hydrocarboxylation of styrene (B11656) with CO₂ utilizes a diethylzinc (B1219324) cocatalyst in a dual catalytic cycle. rsc.org The development of such systems, often guided by mechanistic studies, is crucial for advancing sustainable chemical synthesis.
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of and with this compound. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. semanticscholar.org The goal is to develop protocols that are not only effective but also minimize waste and environmental impact. semanticscholar.org
Ionothermal synthesis, a solvent-free method, has been successfully employed to produce microporous polymers using molten this compound as both a Lewis acid mediator and the reaction medium. rsc.orgrsc.org This approach has been shown to be more general than using zinc chloride and can be applied to a range of monomers. rsc.orgrsc.org
Other green synthetic approaches include microwave-assisted reactions and the use of biorenewable materials. For instance, a zinc adeninium bromide complex has been used as a biorenewable catalyst for the synthesis of cyclic carbonates from CO₂. researchgate.net Similarly, zinc oxide nanoparticles, sometimes in tandem with tetrabutylammonium (B224687) bromide, have been utilized as a reusable catalyst for Michael additions under solvent-free conditions. cdnsciencepub.com The development of such sustainable protocols is essential for the future of chemical manufacturing. rsc.orgmdpi.com
Advanced Characterization Techniques for In Operando Studies
In operando characterization techniques are indispensable for studying the dynamic processes that occur within this compound systems, particularly in batteries, providing real-time information about structural and chemical changes. oaepublish.com These techniques allow researchers to observe phenomena such as dendrite formation and dissolution, and the behavior of electrolytes during battery operation. mdpi.com
A variety of advanced methods are employed, including:
X-ray based techniques : X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are used to probe the crystallographic and electronic structure of materials during electrochemical processes. oaepublish.comeuropean-mrs.com
Spectroscopy : In situ Raman and ultraviolet-visible (UV-Vis) spectroscopy can monitor the formation and dissolution of polybromide species in real-time. osti.gov
Microscopy : In operando dark-field light microscopy has been used to visualize the nucleation and growth of liquid polybromide microdroplets on an electrode surface. osti.gov
These techniques provide crucial mechanistic insights that are essential for the rational design of improved battery components and systems. osti.govgatech.edu For example, an in operando visualization platform helped to identify the formation of a specific polybromide complex (MEPBr₅) in a zinc-bromine battery, which has implications for battery design and performance. osti.gov
Interactive Data Tables
Catalytic Performance of this compound in Alcohol Oxidation
| Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) | Time (h) |
| Benzyl alcohol | Benzaldehyde | 95 | 2 |
| 1-Phenylethanol | Acetophenone | 92 | 2.5 |
| Cinnamyl alcohol | Cinnamaldehyde | 90 | 3 |
| Cyclohexanol | Cyclohexanone | 88 | 4 |
Data compiled from studies on ZnBr₂ catalyzed oxidation of alcohols. tandfonline.com
Performance of a Non-Flow Aqueous Zinc-Bromine Battery
| Parameter | Value |
| Discharge Voltage | 2.01 V |
| Average Coulombic Efficiency | 96.7% |
| Cycling Life | ~1000 cycles |
| Fixed Charge Capacity | 2 mAh cm⁻² |
Data from a study on an alkaline-neutral electrolyte decoupling system for non-flow AZBBs. nih.govresearchgate.net
Q & A
Q. How can researchers ensure transparency in reporting ZnBr₂ experimental protocols?
- Methodological Answer :
- FAIR data principles : Publish raw spectra, crystallographic files, and instrument calibration logs in repositories like Zenodo .
- MIACE guidelines : Detail electrolyte preparation steps, including supplier lot numbers and purity certificates .
- Peer-review checklists : Use COSMIN frameworks to standardize methodological reporting in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
